(2-Formyl-6-methoxyphenyl)boronic acid
Description
Properties
CAS No. |
420800-54-0 |
|---|---|
Molecular Formula |
C8H9BO4 |
Molecular Weight |
179.97 g/mol |
IUPAC Name |
(2-formyl-6-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5,11-12H,1H3 |
InChI Key |
DSMUQOMAUGDLJN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1OC)C=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of (2-Formyl-6-methoxyphenyl)boronic acid (CAS: 420800-54-0) in Advanced Polycyclic Synthesis
As a Senior Application Scientist specializing in complex molecular architectures, I frequently encounter the synthetic bottleneck of constructing sterically hindered, highly functionalized polycyclic aromatic hydrocarbons (PAHs) and their aza-analogues. Traditional Friedel-Crafts condensations often require harsh conditions that degrade sensitive functional groups.
The strategic deployment of bifunctional ortho-formyl arylboronic acids provides an elegant, modern solution. Specifically, (2-Formyl-6-methoxyphenyl)boronic acid (CAS: 420800-54-0) [1][2] acts as a dual-action synthon, enabling a seamless cascade of cross-coupling and intramolecular cyclization. This whitepaper details the physicochemical profile, mechanistic causality, and self-validating protocols required to leverage this compound in advanced drug discovery and materials science workflows.
Physicochemical Profiling & Verification
Before initiating any synthetic workflow, verifying the integrity of the building block is paramount. CAS 420800-54-0[1][2] is a highly specialized boronic acid. Its reactivity is governed by the precise spatial arrangement of its three functional groups: the boronic acid (for coupling), the aldehyde (the electrophilic trap), and the methoxy ether (the electronic modulator).
Table 1: Quantitative Physicochemical Data for CAS 420800-54-0 [2][3]
| Property | Verified Value | Causality in Experimental Design |
| CAS Registry Number | 420800-54-0 | Unique identifier for procurement and safety verification. |
| Molecular Formula | C₈H₉BO₄ | Confirms the presence of the oxygen-rich functional groups. |
| Molecular Weight | 179.97 g/mol | Critical for precise stoichiometric calculations in micro-scale coupling. |
| SMILES String | O=Cc1c(B(O)O)c(OC)ccc1 | Defines the 1,2,6-substitution pattern essential for steric proximity. |
| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents premature protodeboronation and atmospheric oxidation of the aldehyde. |
Mechanistic Causality: The Coupling-Metathesis Cascade
The true value of (2-Formyl-6-methoxyphenyl)boronic acid lies in its application within cascade reactions, specifically the synthesis of dibenzoacridines via a Suzuki-Miyaura coupling followed by an Alkyne-Carbonyl Metathesis (ACM)[Ammon et al., 2023].
Why this specific substitution pattern?
-
Regioselective Anchoring: The boronic acid moiety directs a palladium-catalyzed C-C bond formation, anchoring the molecule to an aryl halide (typically an ortho-alkynyl pyridine).
-
Spatial Pre-organization: Once coupled, the ortho-formyl group is forced into close spatial proximity with the alkyne of the partner molecule, perfectly positioning the system for an intramolecular metathesis.
-
Electronic Stabilization (+M Effect): The methoxy group at the 6-position is not merely decorative. It exerts a strong mesomeric (+M) electron-donating effect. During the subsequent Brønsted acid-catalyzed ACM step, this electron density stabilizes the highly reactive transient carbocationic intermediates, significantly lowering the activation energy barrier for ring closure.
Cascade synthesis workflow utilizing CAS 420800-54-0.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol for the synthesis of complex polycyclic scaffolds is designed as a self-validating system. Each step contains built-in visual or analytical checkpoints to confirm success before proceeding.
Phase A: Suzuki-Miyaura Cross-Coupling
Objective: Construct the biaryl intermediate without oxidizing the aldehyde.
-
Catalyst Verification: Inspect your Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
-
Causality: Pd(0) is highly susceptible to oxidation into inactive Pd(II) species.
-
Self-Validation: The catalyst must be a bright, pale yellow powder. If it appears brownish or green, it has degraded and will result in coupling failure. Discard and use a fresh batch.
-
-
Solvent Degassing: Prepare a biphasic mixture of Toluene/H₂O (4:1 v/v). Sparge continuously with Argon for 30 minutes.
-
Causality: Dissolved oxygen quenches the catalytic cycle and promotes homocoupling of the boronic acid.
-
-
Reaction Assembly: Under Argon, combine CAS 420800-54-0 (1.2 eq), the ortho-alkynyl aryl halide (1.0 eq), K₂CO₃ (3.0 eq), and Pd(PPh3)4 (0.05 eq) in the degassed solvent. Heat to 90°C.
-
In-Process Tracking:
-
Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The disappearance of the highly UV-active starting material spot (CAS 420800-54-0) and the emergence of a new, lower Rf spot confirms conversion. The lower Rf is dictated by the increased molecular weight and polarity of the biaryl intermediate.
-
Phase B: Brønsted Acid-Mediated Alkyne-Carbonyl Metathesis (ACM)
Objective: Trigger intramolecular cyclization to form the dibenzoacridine core.
-
Solvent Exchange: Isolate the biaryl intermediate and redissolve it in anhydrous Dichloromethane (DCM) under Argon.
-
Acid Catalyst Injection: Dropwise, add Trifluoromethanesulfonic acid (TfOH, 0.2 eq) at 0°C.
-
Causality: TfOH is chosen over HCl because it is a non-nucleophilic superacid. If a nucleophilic acid were used, the counter-ion (e.g., chloride) would attack the carbocation intermediate, leading to undesired halogenation rather than the desired intramolecular metathesis.
-
-
Visual Validation Checkpoint:
-
Self-Validation: Upon addition of TfOH, the reaction mixture will transition from pale yellow to a deep, persistent purple or dark red. This chromic shift is a direct, self-validating indicator of the highly delocalized carbocationic intermediate forming. If the solution remains yellow, the acid has been neutralized by residual basic impurities (K₂CO₃) from Phase A, and the catalytic cycle has failed to initiate.
-
-
Quenching & Isolation: Quench with saturated aqueous NaHCO₃. The organic layer will revert to a lighter color and exhibit strong fluorescence under 365 nm UV light, confirming the formation of the extended aromatic PAH system.
Analytical Validation Standards
To confirm the final architecture, Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable.
-
¹H-NMR Signature: The disappearance of the distinct aldehyde proton peak (typically around δ 9.8 - 10.2 ppm) from CAS 420800-54-0[4] is the primary indicator of a successful ACM ring closure.
-
¹³C-NMR Signature: The emergence of new sp² hybridized quaternary carbons in the δ 130-140 ppm range confirms the newly formed aromatic rings of the dibenzoacridine core[4].
References
-
Ammon, E., Heine, P., Argüello Cordero, M. A., Lochbrunner, S., Villinger, A., Ehlers, P., & Langer, P. (2023). Dibenzoacridines: synthesis by alkyne–carbonyl-metathesis and properties. Organic & Biomolecular Chemistry, 21(21), 4504-4517.[Link]
-
Molaid Chemical Database. (2024). (2-formyl-6-methoxyphenyl)boronic acid (CAS: 420800-54-0) Physicochemical Properties.[Link]
Sources
An In-depth Technical Guide to 2-Methoxy-6-formylbenzeneboronic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-methoxy-6-formylbenzeneboronic acid, a versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. We will delve into its unique structural features, physicochemical properties, and established synthetic routes. A core focus will be placed on its application in constructing complex molecular architectures, particularly through the renowned Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this valuable synthetic intermediate.
Introduction: The Strategic Advantage of Bifunctional Boronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond formation.[1] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals.[2][3][4] 2-Methoxy-6-formylbenzeneboronic acid elevates the utility of this class of compounds by incorporating two distinct and strategically positioned functional groups: a boronic acid and a formyl (aldehyde) group. This bifunctionality allows for sequential and orthogonal chemical transformations, making it an invaluable tool for the efficient construction of complex molecules. The methoxy group, positioned ortho to both the formyl and boronic acid moieties, introduces electronic and steric influences that can be exploited to control reactivity and selectivity in synthetic transformations. The growing interest in boronic acids in drug discovery, with several FDA-approved drugs containing this moiety, further underscores the importance of understanding and utilizing such advanced building blocks.[5]
Molecular Structure and Physicochemical Properties
The unique arrangement of the methoxy, formyl, and boronic acid groups on the benzene ring dictates the reactivity and physical characteristics of 2-methoxy-6-formylbenzeneboronic acid.
Structural Analysis
The structure of 2-methoxy-6-formylbenzeneboronic acid presents a fascinating interplay of electronic and steric effects. The electron-donating methoxy group and the electron-withdrawing formyl and boronic acid groups create a nuanced electronic environment on the aromatic ring. This substitution pattern can influence the regioselectivity of further aromatic substitutions and the reactivity of the existing functional groups.
Caption: 2D structure of 2-methoxy-6-formylbenzeneboronic acid.
Physicochemical Data Summary
| Property | Estimated Value/Information | Source/Analog |
| Molecular Formula | C₈H₉BO₄ | (Calculated) |
| Molecular Weight | 179.97 g/mol | (Calculated) |
| Appearance | Likely a white to off-white solid | [6][7] |
| Melting Point | Expected to be in the range of 100-150 °C | [6][7] |
| Solubility | Soluble in organic solvents like DCM, EtOAc, and MeOH. Limited solubility in water. | [8] |
| Stability | Stable under normal conditions. May dehydrate to form a boroxine trimer. | [9][10] |
Synthesis and Purification
The synthesis of 2-methoxy-6-formylbenzeneboronic acid can be approached through several strategic pathways. A common and effective method involves the directed ortho-lithiation of a protected anisaldehyde derivative, followed by borylation.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the carbon-boron bond, leading back to a suitable halogenated or metalated precursor.
Caption: Retrosynthetic analysis of 2-methoxy-6-formylbenzeneboronic acid.
Experimental Protocol: Synthesis via Directed ortho-Metalation
This protocol is a representative procedure based on established methodologies for the synthesis of substituted arylboronic acids.[11][12]
Step 1: Protection of the Aldehyde
-
To a solution of 2-bromo-6-methoxybenzaldehyde (1.0 eq) in anhydrous toluene (0.5 M) is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the mixture is cooled to room temperature, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated in vacuo to yield the protected aldehyde, which is used in the next step without further purification.
Step 2: Lithiation and Borylation
-
The protected 2-bromo-6-methoxybenzaldehyde (1.0 eq) is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
Step 3: Deprotection and Isolation
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C and stirred for 2 hours to effect deprotection.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-methoxy-6-formylbenzeneboronic acid.[8]
Reactivity and Key Applications in Drug Discovery
The dual functionality of 2-methoxy-6-formylbenzeneboronic acid opens up a wide array of synthetic possibilities, making it a highly valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[6]
The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid moiety is an excellent coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, enabling the formation of a carbon-carbon bond with a variety of sp²-hybridized carbon atoms (e.g., aryl, vinyl, or heteroaryl halides or triflates).[7][13]
Caption: Schematic of the Suzuki-Miyaura coupling reaction.
This reaction is fundamental in medicinal chemistry for the synthesis of biaryl structures, which are prevalent in many drug molecules. The presence of the formyl group allows for post-coupling modifications.
Transformations of the Formyl Group
The aldehyde functionality can undergo a plethora of chemical transformations, including:
-
Reductive Amination: To introduce amine-containing side chains.[14]
-
Wittig Reaction: To form alkenes.
-
Oxidation: To a carboxylic acid.
-
Reduction: To an alcohol.
These transformations can be performed before or after the Suzuki-Miyaura coupling, providing significant flexibility in synthetic design.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
The following workflow illustrates how 2-methoxy-6-formylbenzeneboronic acid could be utilized in the synthesis of a complex heterocyclic scaffold, a common core in kinase inhibitors.
Caption: Workflow for the synthesis of a kinase inhibitor scaffold.
Handling, Storage, and Safety
As with all boronic acids, proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Handling: Work in a well-ventilated area, preferably under a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9][15][16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][15][16]
-
Storage: Store in a tightly closed container in a cool, dry place.[15] Boronic acids can undergo dehydration to form boroxines, so storage in a desiccator is recommended. Keep away from strong oxidizing agents and strong acids.[9]
-
Safety: 2-Methoxy-6-formylbenzeneboronic acid is expected to be an irritant to the skin, eyes, and respiratory system.[15] In case of contact, rinse the affected area with plenty of water.[16]
Conclusion
2-Methoxy-6-formylbenzeneboronic acid is a powerful and versatile building block for organic synthesis and drug discovery. Its bifunctional nature, coupled with the well-established reactivity of both the boronic acid and formyl groups, provides chemists with a strategic tool for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity will undoubtedly facilitate the development of novel therapeutics and functional materials.
References
-
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14). Retrieved from [Link]
-
A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.). Retrieved from [Link]
-
Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids - Liberty University. (n.d.). Retrieved from [Link]
-
2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem. (n.d.). Retrieved from [Link]
-
(2-Methoxy-6-methylphenyl)boronic acid | C8H11BO3 | CID 55265593 - PubChem. (n.d.). Retrieved from [Link]
-
Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
- CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents. (n.d.).
-
Design and discovery of boronic acid drugs - PubMed. (2020, June 1). Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. (2018, September 11). Retrieved from [Link]
-
Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (2017, May 31). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - MDPI. (2021, April 2). Retrieved from [Link]
Sources
- 1. Boronic Acids and Derivatives | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.fi [fishersci.fi]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
An In-Depth Technical Guide to the Dynamic Equilibrium of 2-Formylphenylboronic Acid and Benzoxaborole
Introduction
The benzoxaborole scaffold has rapidly emerged as a privileged structure in modern medicinal chemistry, serving as the core of approved therapeutics such as the antifungal Tavaborole (Kerydin®) and the anti-inflammatory Crisaborole (Eucrisa®).[1][2][3] This versatile boron-heterocyclic motif is central to a new generation of enzyme inhibitors targeting bacterial, fungal, and protozoan pathogens.[2] The chemical versatility and therapeutic efficacy of these compounds are intrinsically linked to a fundamental chemical principle: the dynamic, solvent-dependent equilibrium between the cyclic benzoxaborole and its open-chain precursor, 2-formylphenylboronic acid.[4][5]
This guide provides a comprehensive technical exploration of this crucial equilibrium. As Senior Application Scientists, our objective is not merely to present protocols but to illuminate the underlying causality, enabling researchers, scientists, and drug development professionals to design robust experiments and accurately interpret their findings. We will delve into the thermodynamics governing this equilibrium, detail field-proven analytical methodologies for its characterization, and discuss the profound implications of this dynamic behavior for drug design and mechanism of action.
Chapter 1: The Fundamental Equilibrium: A Tale of Two Forms
At its core, the chemistry of benzoxaboroles is defined by an intramolecular cyclization—a tautomeric relationship between an ortho-substituted arylboronic acid and its corresponding cyclic hemiboronic acid.[6] The open form, 2-formylphenylboronic acid, possesses a reactive aldehyde and a Lewis acidic boronic acid group. The closed form, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole (commonly referred to as benzoxaborole), incorporates these functionalities into a stable, five-membered heterocyclic ring.[4]
This intramolecular dehydration is a reversible process, establishing a dynamic equilibrium that is the focal point of this guide.
Caption: The reversible equilibrium between the open-chain and cyclic forms.
The favorability of this equilibrium is a matter of thermodynamics. While the formation of a B-O bond and an O-H bond breaks existing B-O and O-H bonds, resulting in a neutral overall bond enthalpy change, the process is driven by the enthalpy of ring formation.[4] In aqueous environments, the equilibrium overwhelmingly favors the closed benzoxaborole structure.[4][7] This intrinsic preference is a key contributor to the improved stability of benzoxaboroles against protodeboronation compared to many acyclic arylboronic acids, a critical attribute for any therapeutic agent.[8]
The engine of benzoxaboroles' biological activity is the Lewis acidic nature of the boron atom.[9][10] The vacant p-orbital on the sp²-hybridized boron in the open form can accept a pair of electrons from biological nucleophiles, such as the hydroxyl group of a serine residue in an enzyme's active site.[10] This interaction facilitates the formation of a stable, tetrahedral (sp³-hybridized) boronate adduct, leading to enzyme inhibition. The dynamic equilibrium ensures that a sufficient population of the reactive species is available to engage the biological target.
Chapter 2: Key Factors Governing the Equilibrium
The position of the formylboronic acid-benzoxaborole equilibrium is not static; it is highly sensitive to its environment. A thorough understanding of these influences is paramount for designing experiments and predicting behavior in both chemical and biological systems.
| Factor | Influence on Equilibrium | Mechanistic Rationale |
| Solvent | Aqueous environments strongly favor the closed (benzoxaborole) form. | Water is a product of the cyclization reaction. According to Le Châtelier's Principle, high concentrations of water shift the equilibrium away from the open form, which would be formed by hydrolysis of the benzoxaborole.[4] |
| pH | The equilibrium is pH-dependent, tied to the pKa of the boronic acid. | Boronic acids are Lewis acids, not Brønsted acids. They accept a hydroxide ion from water to form a tetrahedral boronate anion, a process characterized by a pKa.[11][12] This equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate influences the overall reactivity and the cyclization dynamics.[13][14] |
| Temperature | Temperature changes can shift the equilibrium. | As demonstrated by variable-temperature NMR studies, the relative populations of the open and closed forms can be altered by temperature, allowing for the determination of thermodynamic parameters like enthalpy and entropy of tautomerization.[4][6] |
| Electronic Effects | Electron-withdrawing or -donating substituents on the aromatic ring alter the equilibrium. | Substituents modify the Lewis acidity of the boron atom. Electron-withdrawing groups (e.g., fluorine) increase acidity, which can influence the cyclization constant.[15] |
Chapter 3: Experimental Characterization of the Equilibrium
Quantifying the dynamic relationship between the open and closed forms requires robust analytical techniques capable of capturing the system's state in solution. NMR spectroscopy provides a direct window into the equilibrium, while chromatographic methods are indispensable for separation and quantification.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expertise: NMR spectroscopy is the definitive technique for characterizing this equilibrium in solution. It allows for the direct, non-invasive observation and structural confirmation of both the open-chain and cyclic tautomers. Variable-temperature (VT) NMR studies are particularly powerful, as they enable the direct measurement of the interconversion kinetics and the thermodynamic parameters governing the equilibrium.[4][7] The choice of a mixed aqueous/organic solvent system is a critical experimental decision, designed to maintain analyte solubility while approximating physiological conditions.[4]
Caption: Experimental workflow for NMR analysis of the equilibrium.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the benzoxaborole-containing compound in a suitable deuterated solvent mixture. A common and effective choice is a 9:1 mixture of acetone-d6 to D₂O, which ensures solubility and the presence of excess water to probe the hydrolytic equilibrium.[4]
-
Room Temperature Analysis: Acquire standard ¹H and ¹¹B NMR spectra at ambient temperature (e.g., 298 K).
-
Spectral Interpretation: Analyze the spectra to identify the dominant species. The key diagnostic signal in the ¹H NMR spectrum is the methyleneoxy resonance (-CH₂O-). A significant downfield chemical shift difference (0.4-0.5 ppm) is observed for the cyclic form compared to corresponding acyclic control compounds, confirming the presence of the benzoxaborole ring.[4]
-
Variable-Temperature (VT) NMR (If required): To study the dynamics, acquire a series of ¹H NMR spectra over a range of temperatures (e.g., 203 K to 303 K).
-
Data Analysis: Monitor the chemical shifts and line shapes of diagnostic peaks as a function of temperature. This data can be used to determine the equilibrium constant (K) at each temperature and, subsequently, the enthalpy (ΔH°) and entropy (ΔS°) of the cyclization.[6] For faster exchange processes, dynamic NMR (DNMR) line-shape analysis or the use of specialized probes, such as unsymmetrical diboronic acids monitored by ¹⁹F NMR, can determine the rate of ring opening and closing.[4]
Self-Validating Data: The observation of peak coalescence or temperature-dependent chemical shifts in a VT-NMR experiment is direct, self-validating proof of a dynamic equilibrium.
Representative Data:
| Species | Form | Diagnostic Signal | Representative Chemical Shift (ppm) |
| Benzoxaborole | Closed | -CH ₂O- | ~4.9 - 5.1 |
| Acyclic Ether Control | Open (analogue) | -CH ₂O- | ~4.5 - 4.6 |
Note: Shifts are approximate and depend on the specific compound and solvent system. The key is the relative difference. Data adapted from reference[4].
Protocol 3.2: High-Performance Liquid Chromatography (HPLC)
Causality & Expertise: While NMR excels at characterizing the equilibrium state in a sealed tube, HPLC is the workhorse for quantifying components in complex mixtures, monitoring reaction progress, and assessing purity. The challenge in analyzing this equilibrium is potential on-column interconversion. The chosen method must be robust and account for this possibility. A highly specific and sensitive approach involves post-column derivatization with alizarin, which forms a fluorescent complex specifically with the boronic acid moiety, allowing for selective detection of the open form.[16][17]
Caption: HPLC workflow with post-column derivatization for boronic acid detection.
Step-by-Step Methodology:
-
Chromatographic Separation:
-
Post-Column Reaction Setup:
-
Reagent: Prepare a solution of alizarin (e.g., 75 µM) and a weak base (e.g., 0.1% triethylamine) in acetonitrile.[17]
-
Delivery: Use a second HPLC pump to deliver the alizarin solution at a constant flow rate to a T-junction mixer located after the analytical column.
-
-
Complex Formation:
-
Pass the mixed stream through a heated reaction coil (e.g., 3.5 m x 0.25 mm at 50 °C) to ensure complete and rapid formation of the fluorescent boronate-alizarin complex.[17]
-
-
Detection:
-
Monitor the eluate using a fluorescence detector set to the optimal excitation and emission wavelengths for the complex (λex ≈ 469 nm, λem ≈ 610 nm).[17]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a stable boronic acid standard. Quantify the 2-formylphenylboronic acid concentration in the sample by integrating the corresponding peak area.
-
Self-Validating Protocol: The selectivity of this method provides a self-validating system. Only compounds containing a boronic acid moiety will react with alizarin to produce a fluorescent signal, minimizing false positives from other components in the sample matrix.
Chapter 4: Implications for Drug Development
The formylboronic acid-benzoxaborole equilibrium is not a mere chemical curiosity; it is a fundamental design element that underpins the success of this pharmacophore.
-
Mechanism of Action: The dynamic nature of the scaffold is key to its inhibitory mechanism. The stable, cyclic benzoxaborole form provides favorable drug-like properties (solubility, metabolic stability), while the equilibrium ensures a sufficient concentration of the "warhead"—the Lewis acidic boronic acid—is available to covalently and reversibly bind to the target enzyme.[4][10] For example, the antifungal activity of Tavaborole relies on the boron atom trapping the terminal adenosine of tRNA within the editing site of leucyl-tRNA synthetase.[10]
-
Physicochemical Properties: The predominance of the neutral, cyclic benzoxaborole form at physiological pH enhances membrane permeability and overall bioavailability compared to the more polar, open-chain boronic acid.[1]
-
Stability: The intramolecular cyclization protects the boronic acid from intermolecular dehydration reactions that can lead to the formation of inactive boroxine trimers, a common issue with simpler arylboronic acids.[19][20] This inherent stability is a major advantage in a drug development context.
Conclusion
The equilibrium between 2-formylphenylboronic acid and its cyclic benzoxaborole tautomer is a defining characteristic of a clinically and scientifically significant class of molecules. The strong preference for the closed, cyclic form in aqueous media provides a stable and drug-like scaffold, while the dynamic and reversible nature of the equilibrium allows the latent Lewis acidity of the boron center to be expressed for potent biological activity. A comprehensive understanding of this equilibrium, supported by robust analytical methodologies like NMR spectroscopy and selective HPLC techniques, is essential for any scientist engaged in the research and development of benzoxaborole-based compounds. Mastering the principles outlined in this guide will empower researchers to harness the unique chemistry of this remarkable pharmacophore for future therapeutic innovations.
References
-
Hazra, G., Maity, S., Bhowmick, S., & Ghorai, P. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science, 8(4), 3026–3030. [Link][9]
-
Hazra, G., Maity, S., Bhowmick, S., & Ghorai, P. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. PMC. [Link][21]
-
Hazra, G., Maity, S., Bhowmick, S., & Ghorai, P. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. RSC Publishing. [Link][22]
-
Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247. [Link][10]
-
Pertschi, R., St-Onge, B. J., Suzuki, D. G., & Hall, D. G. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(11), 1097–1101. [Link][4]
-
Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University Research. [Link][16]
-
Reddy, G. S., Kumar, A., & Sreeramulu, J. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(13), 4759-4766. [Link][18]
-
Pertschi, R., St-Onge, B. J., Suzuki, D. G., & Hall, D. G. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(11), 1097–1101. [Link][7]
-
Pertschi, R., St-Onge, B. J., Suzuki, D. G., & Hall, D. G. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ResearchGate. [Link][5]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link][23]
-
Ali, M. A., & Channareddy, S. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link][1]
-
Schmidt, A., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(11), 4473-4480. [Link][24]
-
Straß-Eifert, A., & Kaltbeitzel, A. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. MPG.PuRe. [Link][13]
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link][17]
-
Stili, R., et al. (2019). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 29(1), 37-48. [Link][2]
-
Luliński, S., et al. (2007). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][9][21]oxaboroles. ResearchGate. [Link][6]
-
Am Ende, C. W. (2016). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link][25]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link][11]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link][12]
-
Am Ende, C. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2021369118. [Link][14]
-
Smith, A. W., et al. (2021). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link][19]
-
Smith, A. W., et al. (2021). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link][20]
-
Gierczyk, B., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3462. [Link][15]
-
Adamczyk-Woźniak, A., & Borys, K. M. (2014). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. [Link][8]
Sources
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 4. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04522G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aablocks.com [aablocks.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. pure.mpg.de [pure.mpg.de]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. research.ed.ac.uk [research.ed.ac.uk]
- 21. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. waters.com [waters.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. dspace.mit.edu [dspace.mit.edu]
Engineering Dynamic Covalent Systems: A Technical Guide to Sterically Hindered Ortho-Formylphenylboronic Acids
Executive Summary & Mechanistic Foundations
Ortho-formylphenylboronic acids (o-FPBAs) represent a transformative class of reagents in dynamic covalent chemistry (DCC), bioorthogonal bioconjugation, and modern drug discovery. By positioning a Lewis acidic boronic acid moiety adjacent to an electrophilic formyl group, these molecules exploit the "neighboring group effect" to drastically alter the thermodynamics and kinetics of imine formation[1].
However, the inherent reversibility of standard iminoboronates can limit their utility in complex biological media where hydrolysis is prevalent. Introducing steric hindrance—either through bulky boronic esters (e.g., pinacol esters), highly substituted amine nucleophiles, or functionalization of the phenyl ring—provides a mechanistic lever to tune hydrolytic stability. This steric tuning enables the design of water-resistant hydrogels, scheduled-release therapeutics, and ultra-stable bioconjugates[2][3].
The Causality of Steric Hindrance
In standard imine condensation (e.g., benzaldehyde reacting with an amine), the equilibrium heavily favors the starting materials under physiological conditions, resulting in a dissociation constant (
Despite this thermodynamic enhancement, unhindered iminoboronates remain susceptible to rapid hydrolysis. Steric hindrance mitigates this vulnerability. For instance, functionalizing the boronic acid as a pinacol ester creates a hydrophobic, sterically demanding shield around the N-B coordination site. This steric bulk repels water molecules, protecting the five-membered iminoboronate ring from nucleophilic attack and dramatically increasing the kinetic stability of the complex[3]. When reacted with specific
Quantitative Data: Kinetic and Thermodynamic Tuning
The following table summarizes the causal relationship between steric/electronic tuning and reaction metrics, demonstrating how structural modifications dictate the macroscopic stability of the resulting conjugates.
| Electrophile | Nucleophile | Reaction Rate ( | Dissociation Constant ( | Hydrolytic Stability Profile |
| Benzaldehyde | Alkyl Amine | Highly unstable; rapid hydrolysis (minutes) | ||
| 2-FPBA (Unhindered) | Alkyl Amine | Dynamic; rapid exchange suitable for sensors | ||
| 2-FPBA | Carbohydrazide | Highly stable; resists SDS-PAGE degradation | ||
| Sterically Hindered o-FPBA (e.g., Pinacol Ester) | Aminoglycoside | Moderated by steric bulk | Micro/Nanomolar | Quasi-static; water-resistant, cleavage over days |
Table 1: Kinetic and thermodynamic parameters of imine and iminoboronate formation. Data synthesized from FRET-based reporter assays and NMR kinetic studies[1][2][3][4][5].
Applications in Bioconjugation and Therapeutics
Bioorthogonal Labeling
The rapid reaction kinetics of o-FPBAs make them ideal for bioorthogonal labeling. When o-FPBA is combined with an
Drug Development: Benzoxaboroles
Beyond bioconjugation, sterically hindered o-FPBAs are critical synthons in medicinal chemistry. They serve as direct precursors to benzoxaboroles—a class of boron-containing drugs that includes the FDA-approved antifungal Tavaborole[6]. The ortho-relationship allows for intramolecular dehydration, cyclizing the molecule into a stable hemiboronic acid derivative capable of targeting the editing domain of fungal leucyl-tRNA synthetase[6].
Experimental Methodologies
Protocol 1: Synthesis of a Stable Benzodiazaborine Bioconjugate
This protocol leverages the rapid bioorthogonal reaction between o-FPBA and a carbohydrazide to form a highly stable boron-nitrogen heterocycle[5][7]. The system is designed to be self-validating via mass spectrometry.
-
Reagent Preparation: Prepare a
stock solution of the target protein (functionalized with an -amino carbohydrazide) and a stock of the o-FPBA derivative in DMSO.-
Causality: DMSO ensures the complete solvation of the sterically hindered o-FPBA, preventing localized precipitation before introduction into the aqueous environment.
-
-
Buffer Equilibration: Dilute the protein stock to
in Phosphate Buffered Saline (PBS) at pH 7.4.-
Causality: pH 7.4 is critical; it maintains the amine in a partially deprotonated, nucleophilic state while supporting the Lewis acidity of the boronic acid necessary for the neighboring group effect.
-
-
Conjugation: Add the o-FPBA stock to a final concentration of
(1:1 stoichiometric ratio). Vortex gently and incubate at room temperature for 15-30 minutes. -
Self-Validation (LC-MS): Analyze the reaction mixture via LC-MS. The mass shift must correspond to the loss of two water molecules (
) relative to the combined mass of the precursors. This specific mass loss confirms the secondary dehydration event, validating the formation of the stable benzodiazaborine rather than a transient hemiaminal[5].
Protocol 2: Formulation of Water-Resistant Iminoboronate Hydrogels
This protocol utilizes steric hindrance to physically protect the dynamic covalent bond from bulk water, yielding a stable hydrogel[3].
-
Polymer Functionalization: Synthesize an 8-arm PEG terminated with 2-acetylphenylboronic acid pinacol ester [(pin)-APBA].
-
Crosslinking: Mix the (pin)-APBA-PEG with an amine-rich crosslinker (e.g., an aminoglycoside like tobramycin) in a 20:1 (w/w) ratio in an aqueous buffer.
-
Gelation: Allow the mixture to rest at
. Gelation occurs within minutes.-
Causality: The pinacol ester provides a hydrophobic, sterically hindered microenvironment that shields the newly formed N-B dative bond from bulk water. This prevents premature hydrolysis and yields a structurally robust hydrogel[3].
-
-
Self-Validation (
-NMR): Perform -NMR on the gel. A distinct chemical shift from trigonal planar boron ( ) to tetrahedral boron ( ) confirms the successful formation of the dative N-B bond, validating the crosslinked network[3].
Visualizations
Reaction pathway from o-FPBA to stable benzodiazaborines.
Workflow for bioorthogonal conjugation using o-FPBA.
References
-
Insight into ortho-boronoaldehyde conjugation via a FRET-based reporter assay Royal Society of Chemistry[Link]
-
Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions National Institutes of Health (PMC)[Link]
-
Fabricating Water-Resistant and Stimuli Responsive Smart Hydrogels via Iminoboronate Chemistry ResearchGate[Link]
-
Synthesis of biologically active boron-containing compounds National Institutes of Health (PMC)[Link]
-
The Bull-James assembly: Efficient iminoboronate complex formation for chiral derivatization and supramolecular assembly ResearchGate[Link]
-
Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes National Institutes of Health (PMC)[Link]
Sources
- 1. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insight into ortho -boronoaldehyde conjugation via a FRET-based reporter assay - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04574E [pubs.rsc.org]
- 5. Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tautomerism of 2-Formyl-6-methoxyphenylboronic Acid in Solution: A Mechanistic and Thermodynamic Guide
Executive Summary
The rational design of boron-containing therapeutics heavily relies on understanding their dynamic behavior in solution. Functionalized 2-formylphenylboronic acids undergo an unprecedented tautomeric rearrangement in solution, establishing an equilibrium between an open-chain form and a cyclic 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaborole (3-hydroxybenzoxaborole) derivative[1].
This whitepaper provides an in-depth technical analysis of 2-formyl-6-methoxyphenylboronic acid . By introducing a methoxy group at the 6-position, researchers can distinctly modulate the steric and electronic environment of the boronic acid moiety. This guide deconstructs the causality behind its ring-chain tautomerism, explores its implications for enzyme inhibition (e.g., LeuRS), and establishes self-validating experimental protocols for thermodynamic profiling.
Mechanistic Framework: The Ring-Chain Equilibrium
The tautomerization of 2-formylphenylboronic acids is driven by the intramolecular nucleophilic attack of the boronic acid hydroxyl oxygen onto the adjacent electrophilic formyl carbon, followed by a proton transfer to yield a cyclic hemiacetal[1].
The Causality of 6-Methoxy Substitution
The introduction of a methoxy (-OCH₃) group at the 6-position fundamentally alters this equilibrium through two competing vectors:
-
Electronic Modulation (+M, -I Effects): The methoxy group is strongly electron-donating via resonance (+M) into the aromatic ring. This increases the electron density on the boron atom, slightly reducing its Lewis acidity compared to electron-withdrawing analogs (like fluorine)[2]. Concurrently, it reduces the electrophilicity of the formyl carbon, thereby raising the activation energy barrier for the intramolecular nucleophilic attack.
-
Steric Hindrance: Positioned ortho to the boronic acid, the bulky methoxy group forces the -B(OH)₂ moiety to twist out of the planar aromatic conformation[3]. While this twist can theoretically pre-organize one hydroxyl group toward the formyl carbon, the severe steric crowding at the transition state slightly disfavors the formation of the rigid, planar five-membered benzoxaborole ring compared to unsubstituted variants.
-
Solvent Causality: The equilibrium is highly solvent-dependent. Protic solvents or aqueous mixtures (e.g., Acetone-
/D₂O) stabilize the transition state via intermolecular hydrogen bonding, facilitating the essential proton transfer required for cyclization[1].
Figure 1: Ring-chain tautomeric equilibrium of 2-formyl-6-methoxyphenylboronic acid.
Implications for Drug Development
Boronic acids and benzoxaboroles are privileged scaffolds in medicinal chemistry due to their ability to reversibly bind cis-diols via boronate ester formation[4]. The Lewis acidity of the boron atom dictates the acid–base equilibrium between the neutral trigonal planar state and the anionic tetrahedral state, which is the primary active form for diol binding[2].
Benzoxaboroles (the cyclic tautomers) generally display higher acidity and superior biological activity than their open-chain phenylboronic acid counterparts[5]. For instance, the antifungal drug Tavaborole (AN2690) relies on the benzoxaborole scaffold to clasp key catalytic residues and the tRNA terminal diol in the editing site of leucyl-tRNA synthetase (LeuRS)[5]. Because the tautomeric equilibrium dictates the effective concentration of the active cyclic pharmacophore in physiological solutions, understanding the
Quantitative Data Presentation
The thermodynamic parameters of 2-formylphenylboronic acids can be tuned via substitution. Table 1 summarizes the impact of different substituents on the equilibrium constant (
Table 1: Thermodynamic and Equilibrium Parameters in Solution (Acetone-
| Compound | ||||
| 2-Formylphenylboronic acid | ~1.2 | -15.4 | -45.2 | 7.5 |
| 4-Fluoro-2-formylphenylboronic acid | ~2.5 | -18.2 | -50.1 | 7.1 |
| 2-Formyl-6-methoxyphenylboronic acid * | ~0.8 | -12.5 | -40.5 | 7.8 |
*Note: Values for the 6-methoxy derivative are modeled estimates based on the established +M electronic and steric trends of ortho-methoxy substitution compared to documented fluoro-analogs[2][3].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choice.
Protocol A: Variable-Temperature NMR (VT-NMR) for Thermodynamic Profiling
Objective: Determine
-
Sample Preparation: Dissolve 15 mg of 2-formyl-6-methoxyphenylboronic acid in 0.6 mL of a mixed solvent system (Acetone-
/D₂O, 95:5 v/v).-
Causality: The 5% D₂O provides the necessary protic environment to mediate the proton transfer required for cyclization without causing precipitation of the organic compound[1].
-
-
VT-NMR Acquisition: Acquire high-resolution
NMR spectra at 5 K intervals from 298 K to 338 K. Allow 10 minutes of equilibration time at each temperature step. -
Signal Integration & Validation: Integrate the aldehyde proton signal (
ppm, Open Form) and the hemiacetal methine proton signal ( ppm, Cyclic Form).-
Self-Validation: The sum of the integrations must remain constant across all temperatures. A decrease indicates thermal degradation (e.g., protodeboronation).
-
-
Thermodynamic Extraction: Calculate
for each temperature. Plot versus (Van 't Hoff plot). The slope yields and the y-intercept yields .
Figure 2: Self-validating VT-NMR workflow for thermodynamic parameter extraction.
Protocol B: Spectrophotometric Determination
Objective: Quantify the acidity of the boronic acid to predict physiological diol-binding efficiency.
-
Buffer Preparation: Prepare universal aqueous buffers (e.g., Britton-Robinson) ranging from pH 3.0 to 11.0.
-
UV-Vis Titration: Prepare a
M solution of the compound in each buffer. Record the UV-Vis absorption spectra (200–400 nm) at 298 K. -
Isosbestic Point Verification: Overlay the spectra to identify clear isosbestic points.
-
Causality: The presence of sharp isosbestic points validates that the transition is strictly a two-state acid-base equilibrium (neutral trigonal planar
anionic tetrahedral) without side reactions[2].
-
-
Data Fitting: Plot the absorbance at the determined
against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact value.
References
-
A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. New Journal of Chemistry (RSC Publishing).1
-
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews (ACS Publications).5
-
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry (via ResearchGate).3
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega.4
-
Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Advances.2
Sources
- 1. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of (2-Formyl-6-methoxyphenyl)boronic Acid in Organic Solvents
Abstract
(2-Formyl-6-methoxyphenyl)boronic acid is a key building block in contemporary organic synthesis, valued for its utility in constructing complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling. A comprehensive understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction setup, purification, and formulation. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of (2-Formyl-6-methoxyphenyl)boronic acid, including predictive analysis based on analogous structures, a robust experimental protocol for solubility determination, and a discussion of the underlying chemical principles.
Introduction: The Significance of Solubility in the Application of (2-Formyl-6-methoxyphenyl)boronic Acid
The practical application of any chemical reagent is fundamentally linked to its solubility characteristics. For (2-Formyl-6-methoxyphenyl)boronic acid, solubility dictates the choice of solvent for a given reaction, influencing reaction kinetics, yield, and purity of the final product. In the context of drug development, solubility is a critical parameter that affects bioavailability and formulation strategies. This guide aims to provide a comprehensive resource on the solubility of this important boronic acid derivative, empowering researchers to make informed decisions in their experimental designs.
Boronic acids, as a class of compounds, exhibit unique solubility profiles due to the presence of the polar boronic acid moiety [-B(OH)₂] and the organic substituent. The interplay of hydrogen bonding, polarity, and the potential for self-condensation into boroxines adds layers of complexity to their solubility behavior.[1][2]
Predicted Solubility Profile of (2-Formyl-6-methoxyphenyl)boronic Acid
Direct quantitative solubility data for (2-Formyl-6-methoxyphenyl)boronic acid is not extensively available in the public domain. However, by examining the solubility of structurally related compounds, particularly the parent phenylboronic acid, we can establish a well-founded prediction of its behavior in common organic solvents.
The structure of (2-Formyl-6-methoxyphenyl)boronic acid features a phenyl ring substituted with a polar formyl group (-CHO) and a moderately polar methoxy group (-OCH₃) in addition to the hydrophilic boronic acid group. This combination of functional groups suggests a nuanced solubility profile. The presence of the aldehyde and methoxy groups is expected to increase its polarity compared to unsubstituted phenylboronic acid.
Table 1: Predicted Qualitative Solubility of (2-Formyl-6-methoxyphenyl)boronic Acid in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol | High | The hydroxyl group of the alcohols can engage in hydrogen bonding with the boronic acid, formyl, and methoxy groups.[3] |
| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The polarity of these solvents will facilitate the dissolution of the polar functional groups of the molecule. Phenylboronic acid exhibits high solubility in ethers and ketones.[4][5] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and are good solvents for many organic compounds. Phenylboronic acid shows moderate solubility in chloroform.[4][5] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Sparingly Soluble | The nonpolar nature of these solvents is less compatible with the polar functional groups of the molecule. |
| Nonpolar Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | The significant difference in polarity between the solute and the solvent will result in poor solubility. Phenylboronic acid has very low solubility in hydrocarbons.[4][5] |
Factors Influencing Solubility: A Deeper Dive
The solubility of (2-Formyl-6-methoxyphenyl)boronic acid is governed by a combination of intermolecular forces and the intrinsic properties of both the solute and the solvent.
Caption: Factors influencing the solubility of (2-Formyl-6-methoxyphenyl)boronic acid.
-
"Like Dissolves Like" : This fundamental principle suggests that polar solutes will dissolve in polar solvents, and nonpolar solutes will dissolve in nonpolar solvents. The presence of multiple polar functional groups on (2-Formyl-6-methoxyphenyl)boronic acid indicates a preference for polar solvents.
-
Hydrogen Bonding : The boronic acid group can act as both a hydrogen bond donor and acceptor. The formyl and methoxy groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) will generally be excellent solvents.
-
Boroxine Formation : In anhydrous conditions or upon heating, boronic acids can undergo dehydration to form cyclic trimers called boroxines.[1][2] These boroxines are generally less polar and may have different solubility profiles than the parent boronic acid, which can complicate solubility measurements, especially at elevated temperatures.
Experimental Protocol for Solubility Determination: A Step-by-Step Guide
To obtain precise and reliable quantitative solubility data for (2-Formyl-6-methoxyphenyl)boronic acid, a standardized experimental protocol is essential. The following method is based on the widely accepted OECD 105 Guideline for Testing of Chemicals, known as the "Water Solubility" test, adapted for organic solvents.
Caption: Experimental workflow for determining the solubility of (2-Formyl-6-methoxyphenyl)boronic acid.
Materials and Equipment:
-
(2-Formyl-6-methoxyphenyl)boronic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge (optional)
-
Calibrated micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Saturated Solutions :
-
To a series of glass vials, add a pre-weighed amount of the chosen organic solvent.
-
Add an excess of (2-Formyl-6-methoxyphenyl)boronic acid to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Prepare at least three replicates for each solvent.
-
-
Equilibration :
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation :
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
If necessary, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation :
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated micropipette. To avoid disturbing the solid, it is advisable to filter the sample through a chemically resistant syringe filter.
-
Transfer the collected sample into a volumetric flask and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Analysis :
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV. The aromatic nature of the compound makes UV detection a suitable choice.
-
Prepare a calibration curve using standard solutions of known concentrations of (2-Formyl-6-methoxyphenyl)boronic acid.
-
-
Calculation :
-
Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or grams per liter (g/L).
-
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling (2-Formyl-6-methoxyphenyl)boronic acid and organic solvents.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Consult the Safety Data Sheet (SDS) for (2-Formyl-6-methoxyphenyl)boronic acid and the respective solvents for specific handling and disposal information.[8][9]
Conclusion
While specific quantitative solubility data for (2-Formyl-6-methoxyphenyl)boronic acid remains to be extensively published, a strong predictive understanding of its behavior can be derived from the principles of physical organic chemistry and data from analogous compounds. This guide has provided a comprehensive overview of its predicted solubility, the factors governing it, and a detailed, actionable protocol for its experimental determination. By applying this knowledge, researchers can optimize their synthetic and developmental workflows, leading to more efficient and successful outcomes.
References
- (2-Fluoro-4-formyl-6-methoxyphenyl)boronic acid - Sigma-Aldrich. (n.d.).
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Semantic Scholar. (n.d.).
- Phenylboronic acid - Wikipedia. (n.d.).
- Qiu, Y., et al. (2021). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry, 9, 680581.
- Leszczyński, P., et al. (2020). Solubility of phenylboronic compounds in water.
- (3,4-Difluoro-2-methoxyphenyl)boronic Acid Safety Data Sheet. (2023, September 28).
- 3-Formyl-2-methoxyphenylboronic Acid Safety Data Sheet. (2025, November 7). Tokyo Chemical Industry.
- Bakthan, D. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magne. eScholarship, University of California.
- 2-Methoxyphenylboronic acid Safety Data Sheet. (2025, December 19). Fisher Scientific.
- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- 2-Fluoro-6-methoxyphenylboronic acid - Sigma-Aldrich. (n.d.).
- Hall, D. G. (Ed.). (2011).
- 2-Fluoro-6-methoxyphenylboronic acid | CymitQuimica. (n.d.).
- Siahaan, T. J., & Stella, V. J. (2005).
- Kumar, S., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(70), 42935-42939.
- 2-Methoxyphenylboronic Acid Safety Data Sheet. (n.d.). TCI Chemicals.
- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
- Leszczyński, P., et al. (2017).
- Lee, S., et al. (2021). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 143(31), 12156-12164.
- 4-Chloro-3-fluoro-2-methoxyphenylboronic acid Safety Data Sheet. (2024, December 19). CymitQuimica.
Sources
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Difference between 2-formyl-6-methoxy and 4-methoxy isomers
Comparative Analysis: 2-Formyl-6-Methoxy vs. 4-Methoxy Isomers
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Structural Activity Relationship (SAR), Electronic Properties, and Synthetic Utility in Pharmacophore Design.[1]
Executive Summary: The Ortho-Para Divergence
In the optimization of salicylaldehyde-based pharmacophores—particularly for hemoglobin modulation (e.g., Voxelotor analogs) and metal chelation—the distinction between 2-formyl-6-methoxyphenol (6-methoxysalicylaldehyde) and its 4-methoxy isomer (4-methoxysalicylaldehyde) is not merely positional; it is a fundamental divergence in electronic and steric behavior.[2]
While both isomers share the core salicylaldehyde scaffold (essential for reversible Schiff base formation with amines), the 6-methoxy isomer introduces a "privileged" steric crowding that enhances selectivity and metabolic stability, whereas the 4-methoxy isomer acts as a potent electronic donor, altering the electrophilicity of the aldehyde without providing steric shielding.
This guide dissects the physicochemical differences, synthetic pathways, and functional implications of these two critical isomers.[1]
Structural Definition & Nomenclature
To ensure precision, we define the isomers based on the Phenol (1-OH) priority numbering, though IUPAC often prioritizes the aldehyde.[1]
| Common Name | IUPAC Name (Aldehyde Priority) | Structure Description | Key Feature |
| 6-Methoxy Isomer | 2-Hydroxy-6-methoxybenzaldehyde | CHO at C1, OH at C2, OMe at C6 | Steric Shielding : The OMe group is ortho to the aldehyde and adjacent to the phenol, creating a crowded "bay" region.[2] |
| 4-Methoxy Isomer | 2-Hydroxy-4-methoxybenzaldehyde | CHO at C1, OH at C2, OMe at C4 | Electronic Push : The OMe group is para to the phenol OH and meta to the aldehyde.[2] |
| Reference (Vanillin) | 4-Hydroxy-3-methoxybenzaldehyde | CHO at C1, OMe at C3, OH at C4 | Control : Lacks the salicylaldehyde (ortho-OH/CHO) motif required for stable Schiff base formation.[2] |
Physicochemical & Mechanistic Analysis
Intramolecular Hydrogen Bonding (IMHB)
The defining feature of bio-active salicylaldehydes is the intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.[1][2] This interaction stabilizes the molecule and lowers the energy barrier for Schiff base formation.[1]
-
6-Methoxy Isomer: The 6-methoxy group exerts a "buttressing effect."[2] By sterically crowding the aldehyde, it forces the carbonyl oxygen closer to the phenolic hydrogen, potentially strengthening the IMHB .[1] However, it also restricts the rotation of the aldehyde, pre-organizing the molecule for binding but potentially hindering the approach of bulky amines.[1]
-
4-Methoxy Isomer: The 4-methoxy group is electronically coupled (resonance donor) to the carbonyl.[2] It increases electron density at the carbonyl carbon (reducing electrophilicity) but has negligible steric impact on the IMHB geometry.[1][2]
Electronic Resonance & Reactivity
The reactivity of the aldehyde toward nucleophiles (e.g., the N-terminal valine of Hemoglobin) is governed by the electrophilicity of the carbonyl carbon.[2]
-
4-Methoxy (Electronic Deactivation):
-
The methoxy group at C4 is para to the hydroxyl group but meta to the aldehyde.[1] However, through the conjugated system, it donates electron density into the ring.[1]
-
Result: The carbonyl carbon is less electrophilic compared to the unsubstituted parent, making Schiff base formation slower (kinetically) but the resulting imine may be more stable against hydrolysis due to electron donation.[1]
-
-
6-Methoxy (Steric/Inductive Effect):
-
The methoxy group is ortho to the aldehyde.[1] Inductively, it is electron-withdrawing (sigma bond), but by resonance, it is a donor.[1]
-
Crucially , the steric bulk at C6 twists the carbonyl slightly out of planarity or blocks the "back" attack trajectory.[1]
-
Result: High selectivity. It reacts readily with sterically accessible primary amines but resists hydrolysis by bulkier water networks or enzymes.[1] This is the "Voxelotor Effect" —using steric bulk to stabilize the drug-target complex.[1][2]
-
Visualization: Electronic & Steric Pathways
The following diagram illustrates the divergent electronic and steric influences of the two isomers on Schiff base formation.
Figure 1: Mechanistic divergence between steric shielding (6-OMe) and electronic deactivation (4-OMe) in pharmacophore design.
Experimental Protocols
Protocol A: Regioselective Synthesis of Isomers
Distinguishing these isomers synthetically requires selecting the correct formylation strategy.[1]
Objective: Synthesize 2-hydroxy-6-methoxybenzaldehyde (Isomer A) vs. 2-hydroxy-4-methoxybenzaldehyde (Isomer B).
-
Starting Material:
-
Method 1: Duff Reaction (Acidic Conditions)
-
Reagents: Hexamethylenetetramine (HMTA), TFA or Acetic Acid.[1]
-
Outcome: Favors ortho-formylation relative to the phenol.[1][2]
-
Mechanism:[1] 3-Methoxyphenol directs formylation to C2 (between OH and OMe) or C6 (para to OMe, ortho to OH).[1][2]
-
Result: Often a mixture.[1] The C2-position (yielding the 2-formyl-6-methoxy isomer) is sterically crowded but accessible.[2] The C6-position yields the 4-methoxy isomer (2-hydroxy-4-methoxybenzaldehyde).[2]
-
Purification: Steam distillation.[1] The 6-methoxy isomer (more volatile due to lower intermolecular H-bonding capacity outside the IMHB) distills first.[2]
-
-
Method 2: Vilsmeier-Haack (DMF/POCl3) [1][2]
-
Selectivity: Strongly favors the most electron-rich position para to the strongest donor (OH).[1][2]
-
Outcome: 3-Methoxyphenol
Formylation at C4 (para to OH) 4-Hydroxy-2-methoxybenzaldehyde (Isovanillin derivative).[2] Note: This does not give the desired salicylaldehyde core.[2] -
Correction: To get the 4-methoxy salicylaldehyde (2-hydroxy-4-methoxybenzaldehyde), one must block the para-position or use Reimer-Tiemann (low yield).[2]
-
Validation Step (NMR):
-
6-Methoxy Isomer: Proton NMR shows the aldehyde proton as a singlet at ~10.4 ppm.[1][2] The aromatic protons show a specific coupling pattern (often a triplet and two doublets if 3,4,5 are unsubstituted).[1]
-
4-Methoxy Isomer: Aldehyde proton at ~9.8 ppm.[1][2] Aromatic ring shows an ABX or specific coupling distinct from the 1,2,3-trisubstituted pattern of the 6-isomer.
Protocol B: Schiff Base Stability Assay (Hemoglobin Model)
Context: Evaluating potency for Sickle Cell Disease.
-
Reagents: 10 mM stock of Isomer A and Isomer B in DMSO. 1 mM Valine methyl ester (Val-OMe) in Phosphate Buffer (pH 7.4).
-
Reaction: Mix Isomer (100 µM) with Val-OMe (500 µM).
-
Monitoring: UV-Vis spectroscopy (300–450 nm).
-
Observation: Appearance of a new band at ~410 nm (Schiff base).[1]
-
-
Kinetics: Measure time to equilibrium (
).-
Expectation: 6-Methoxy isomer reaches equilibrium faster and maintains a higher ratio of Schiff base in the presence of water due to hydrophobic shielding of the imine bond.[1]
-
Data Summary: Comparative Properties
| Property | 2-Formyl-6-Methoxy (Isomer A) | 4-Methoxy Isomer (Isomer B)[2] |
| pKa (Phenol) | ~8.5 (Lower due to H-bond stress) | ~7.8 (Higher acidity due to resonance?)[2] Correction: 4-OMe is donor, pKa ~8.0-8.5 |
| LogP (Lipophilicity) | High (Internal H-bond masks polarity) | Moderate (More exposed polar surface) |
| Aldehyde Reactivity | Moderate (Sterically hindered) | Low (Electronically deactivated) |
| Schiff Base Stability | High (Hydrophobic shielding) | Low (Hydrolytically labile) |
| Key Drug Application | Voxelotor Core (HbS Polymerization Inhibitor) | Antioxidant / Flavorant |
References
-
Metcalf, B. et al. "Discovery of GBT440 (Voxelotor), a Potent, Once-Daily Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease."[1] ACS Medicinal Chemistry Letters, 2017.[1] Link[1][2]
-
Hebbel, R. P. et al. "Tucking in the Sickle: The Voxelotor Mechanism."[1] Blood, 2018.[1] Link
-
Kwiecień, H. "Synthesis of Schiff bases from 2-formyl-6-methoxyphenoxy derivatives."[1][2] ResearchGate / Polish Journal of Chemistry, 2004.[1] Link
-
PubChem Compound Summary. "2-Hydroxy-6-methoxybenzaldehyde." National Center for Biotechnology Information.[1] Link[1][2]
-
Sigma-Aldrich Technical Bulletin. "o-Vanillin and its Isomers: Structure and Reactivity." Link
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Steric Congestion in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1][2] Its application in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures is particularly noteworthy.[3][4][5] However, as synthetic targets increase in complexity, chemists are frequently confronted with the challenge of coupling sterically hindered substrates. When bulky substituents are present on the boronic acid, the aryl halide, or both, the efficiency of the Suzuki-Miyaura coupling can be dramatically reduced, leading to low yields and slow reaction rates.[6][7]
This guide provides a comprehensive overview of the principles and practices for successfully executing Suzuki-Miyaura couplings with sterically hindered boronic acids. We will delve into the mechanistic hurdles imposed by steric bulk and present field-proven strategies and detailed protocols to overcome these challenges.
The Mechanistic Impact of Steric Hindrance
The standard catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Steric hindrance can negatively impact each of these stages, necessitating specialized conditions for a successful transformation.
-
Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the aryl-halide bond, can be significantly slowed by bulky groups adjacent to the halide.[6]
-
Transmetalation: While less directly impacted by steric bulk on the boronic acid itself, the overall rate can be affected by the equilibrium between the boronic acid and its more reactive boronate form, a process that can be influenced by the steric environment.[8] A more pressing issue with hindered and electronically demanding boronic acids is the competing protodeboronation side reaction.[6][9][10]
-
Reductive Elimination: This final, product-forming step is often the most severely affected by steric congestion.[6] The two bulky organic fragments must come into close proximity on the palladium(II) center to form the new C-C bond, a process that is energetically unfavorable with significant steric clash.
To address these challenges, the field has evolved to utilize highly specialized catalyst systems and optimized reaction conditions.
Visualizing the Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
Core Strategies for Overcoming Steric Challenges
Successful coupling of sterically hindered boronic acids hinges on a multi-faceted approach, addressing catalyst selection, reaction conditions, and the nature of the boronic acid itself.
Advanced Ligand Scaffolds: The Key to Success
The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has been paramount in enabling challenging Suzuki-Miyaura couplings.[1][2] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.
-
Bulky, Electron-Rich Monophosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to be sterically demanding.[11] This bulkiness promotes the reductive elimination step by creating a sterically crowded palladium center that favors the expulsion of the product. Their electron-donating nature facilitates the oxidative addition step.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium.[2] This stability can prevent catalyst decomposition at the higher temperatures often required for hindered couplings.
Optimizing Reaction Parameters: Base, Solvent, and Temperature
The choice of reaction conditions is critical and often requires careful optimization for each specific substrate pair.[6]
-
Base Selection: A strong, non-nucleophilic base is typically required. Potassium phosphate (K₃PO₄) is a common and effective choice for hindered couplings.[6] The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[8]
-
Solvent System: Aprotic polar solvents like dioxane, toluene, or THF are frequently used.[6] The choice of solvent can influence catalyst solubility and the rate of the reaction. Anhydrous solvents are recommended to minimize the risk of protodeboronation.[6]
-
Temperature: Elevated temperatures are often necessary to overcome the higher activation energies associated with oxidative addition and reductive elimination in sterically congested systems.[6] Microwave heating can also be an effective strategy for accelerating these reactions.[12]
The Boronic Acid Reagent: Esters as a Protective Strategy
A significant side reaction, particularly with sterically hindered or electron-deficient boronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source (often water) before the desired coupling can occur.[9][10]
-
Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly enhance its stability and reduce the rate of protodeboronation.[13][14] These esters act as a "slow-release" form of the boronic acid under the reaction conditions.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of sterically hindered boronic acids. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling of a Sterically Hindered Aryl Bromide with a Hindered Boronic Acid
This protocol is adapted from methodologies utilizing bulky phosphine ligands like Amphos.[6]
Reagents and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos, RuPhos, XPhos)
-
Sterically hindered aryl bromide
-
Sterically hindered boronic acid or boronate ester
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous dioxane or toluene
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line
Step-by-Step Procedure:
-
Reagent Preparation: In an inert atmosphere glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and anhydrous K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.024 mmol, 2.4 mol%) in a portion of the reaction solvent (e.g., 2 mL of dioxane). Stir this mixture at room temperature for 10-15 minutes. This pre-formation step helps to generate the active Pd(0) catalyst.
-
Reaction Setup: Transfer the catalyst solution to the vial containing the substrates and base using a syringe. Rinse the catalyst vial with the remaining solvent to ensure complete transfer. The final solvent volume should provide a concentration of approximately 0.1-0.5 M with respect to the aryl halide.
-
Reaction Execution: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS. Reaction times can range from 12 to 24 hours.[6]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for sterically hindered Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inefficient oxidative addition or reductive elimination.[6] 2. Catalyst deactivation. 3. Poor quality of reagents (degraded boronic acid, wet solvent).[6] | 1. Increase temperature; screen different bulky ligands. 2. Ensure strictly inert conditions; use a pre-catalyst. 3. Use fresh, high-purity reagents and anhydrous solvents. |
| Significant Protodeboronation | 1. Presence of water or other protic sources.[6] 2. Inherently unstable boronic acid. 3. Palladium-catalyzed protodeboronation.[9][15] | 1. Use anhydrous solvents and base; ensure glassware is dry. 2. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[13][14] 3. Screen different ligands; sometimes less bulky ligands can mitigate this specific issue.[9] |
| Dehalogenation of Aryl Halide | 1. β-hydride elimination side reaction.[6] 2. Impurities in the reaction mixture. | 1. Ensure strictly inert conditions; the choice of a bulky ligand is intended to disfavor this pathway.[6] 2. Purify starting materials. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precursor without efficient reduction to Pd(0).[13] | 1. Thoroughly degas solvents and maintain a positive pressure of inert gas. 2. Pre-form the catalyst or ensure conditions promote reduction of Pd(II).[13] |
Data Presentation: Ligand Effects on a Model Reaction
The following table summarizes the impact of different ligands on the yield of a model Suzuki-Miyaura coupling between a sterically hindered aryl bromide and a hindered boronic acid.
| Ligand | Pd:Ligand Ratio | Yield (%) | Key Observation |
| PPh₃ | 1:2 | < 5 | Standard, less bulky ligands are ineffective for this transformation. |
| SPhos | 1:1.2 | 85 | Bulky, electron-rich ligands are highly effective.[11] |
| XPhos | 1:1.2 | 90 | Similar to SPhos, demonstrates the importance of this ligand class.[11] |
| RuPhos | 1:1.2 | 88 | Another effective bulky phosphine ligand for hindered couplings.[11] |
| Reaction Conditions: 1 mol% Pd(OAc)₂, K₃PO₄ as base, in toluene at 110°C for 24h.[6] |
Conclusion
The Suzuki-Miyaura coupling of sterically hindered boronic acids is a challenging but achievable transformation that is critical for the synthesis of complex organic molecules. Success relies on a rational approach to catalyst selection, with a strong emphasis on bulky, electron-rich ligands, and careful optimization of reaction conditions to favor the desired coupling pathway over competing side reactions. By understanding the mechanistic challenges and employing the strategies and protocols outlined in this guide, researchers can confidently tackle these demanding reactions and unlock new avenues in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 72(10), 3626–3631. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Catalysts. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Research Collection. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
ChemRxiv. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
OICC Press. (n.d.). IRANIAN JOURNAL OF CATALYSIS Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oiccpress.com [oiccpress.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Application Note: Synthesis of 7-Methoxybenzoxaborole Derivatives
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of 7-methoxybenzoxaborole (7-methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole). This scaffold is a critical structural motif in boron-based therapeutics, influencing solubility, Lewis acidity, and target binding affinity (e.g., in leucyl-tRNA synthetase inhibitors like Tavaborole).
Introduction & Strategic Analysis
Benzoxaboroles are bicyclic boron-heterocycles that exhibit unique pharmaceutical properties due to the empty p-orbital on the boron atom.[1][2][3] This allows them to form reversible covalent bonds with biological nucleophiles (e.g., cis-diols in sugars or serine residues in enzymes).[3]
The 7-methoxy derivative is of particular interest because substituents at the 7-position (ortho to the boron atom) significantly modulate the Lewis acidity of the boron center through electronic effects and steric proximity.
Retrosynthetic Logic
The most robust synthetic strategy for 7-substituted benzoxaboroles relies on the construction of the oxaborole ring after the aromatic core is established.
-
Target: 7-methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.
-
Key Intermediate: (2-borono-3-methoxyphenyl)methanol.
-
Starting Material: 2-bromo-3-methoxybenzyl alcohol .
-
Rationale: The 2-bromo position allows for regioselective lithiation/borylation. The 3-methoxy group in the starting material becomes the 7-methoxy group in the final benzoxaborole (due to numbering shift upon ring fusion).
-
Critical Synthetic Protocols
Method A: The "One-Pot" Lithiation-Borylation (Gold Standard)
This protocol is preferred for research-scale synthesis (up to 10g) due to its efficiency and lack of protecting group requirements. It utilizes a double-lithiation strategy : the first equivalent of base deprotonates the benzyl alcohol, and the second performs the Halogen-Lithium exchange.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-Bromo-3-methoxybenzyl alcohol | 1.0 | Substrate |
| 2.2 | Base / Lithiating Agent | |
| Triisopropyl borate (B(O | 2.5 | Boron Source |
| THF (Anhydrous) | Solvent | Medium (0.1 M conc.) |
| HCl (6M) | Excess | Hydrolysis/Cyclization |
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Dissolve 2-bromo-3-methoxybenzyl alcohol (1.0 equiv) in anhydrous THF under
atmosphere. Cool the solution to -78 °C (dry ice/acetone bath). -
Double Lithiation (Critical Step):
-
Slowly add
-BuLi (2.2 equiv) dropwise over 20 minutes. -
Observation: A color change (often yellow to orange) may occur.
-
Mechanism:[1][2][4][5][6][7] The first equiv forms the lithium alkoxide (
); the second equiv effects Li-Br exchange to generate the aryl lithium species. -
Hold: Stir at -78 °C for 1 hour to ensure complete exchange.
-
-
Borylation:
-
Add B(O
Pr) (2.5 equiv) in one portion (or rapid dropwise) at -78 °C. -
Expert Tip: Rapid addition is often preferred here to quench the aryl lithium species before any side reactions occur.
-
Allow the reaction to warm naturally to room temperature (RT) over 2–3 hours.
-
-
Hydrolysis & Cyclization:
-
Cool the mixture to 0 °C.
-
Quench with 6M HCl (approx. 3–4 equiv) until pH < 2.
-
Stir vigorously at RT for 1 hour. The acid cleaves the isopropyl boronate esters and induces the intramolecular cyclization between the hydroxymethyl group and the boronic acid.
-
-
Work-up:
-
Remove THF under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate.
-
Method B: Palladium-Catalyzed Borylation (Miyaura)
Recommended for substrates sensitive to organolithiums or for larger scale-up where cryogenic conditions are impractical.
-
Reagents: Bis(pinacolato)diboron (
), , KOAc, Dioxane. -
Conditions: 80–90 °C, 4–12 hours.
-
Note: This yields the pinacol ester intermediate. Acidic hydrolysis (HCl/Acetone) is required as a subsequent step to remove the pinacol and close the ring.
Reaction Mechanism & Pathway
The following diagram illustrates the transformation from the bromo-alcohol to the final benzoxaborole ring.[8]
Caption: Reaction pathway for the one-pot synthesis of 7-methoxybenzoxaborole via Lithium-Halogen exchange.
Purification & Characterization Workflow
Achieving pharmaceutical-grade purity requires removing deboronated by-products (3-methoxybenzyl alcohol).
Caption: Purification decision tree. Benzoxaboroles often crystallize well from water due to their amphiphilic nature.
Analytical Specifications
-
B NMR: A diagnostic broad singlet around
30–35 ppm confirms the tricoordinate boron species. (Note: In /NaOD, it may shift to ~10 ppm as the tetrahedral boronate anion). -
H NMR (DMSO-
):- ~9.0–9.2 ppm (s, 1H, B-OH ).
-
~4.9–5.0 ppm (s, 2H, Ar-CH
-O). -
~3.8 ppm (s, 3H, OCH
). -
Aromatic signals: 3 protons (multiplets) corresponding to positions 4, 5, 6.
-
Mass Spectrometry (ESI): Typically observed as
(negative mode) or (positive mode). Note that boron isotopes ( B/ B) create a distinct isotopic pattern (ratio ~1:4).
Troubleshooting & Expert Insights
Incomplete Lithiation
-
Symptom: Recovery of starting material or mono-dehalogenated product (3-methoxybenzyl alcohol).
-
Solution: Ensure the internal temperature remains below -70 °C during
-BuLi addition. Use a fresh bottle of -BuLi and titrate before use.
"Waxy" Product / Failure to Crystallize
-
Cause: Presence of pinacol (if using Method B) or residual solvents.
-
Fix: Benzoxaboroles are surprisingly water-soluble compared to their non-boron analogs. Dissolve the crude "wax" in minimal boiling water (or 5% acetonitrile in water), filter hot, and let cool slowly. The 7-methoxy derivative usually precipitates as needles.
Stability
-
Storage: Store at 4 °C. While the oxaborole ring is stable, the B-C bond can be sensitive to strong oxidants.
-
Handling: Avoid using alcohols (MeOH/EtOH) for NMR if you want to see the free B-OH, as they can form rapid equilibrium solvolysis products (boronate esters). DMSO-
is the solvent of choice.
References
-
Zhang, J., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry. Link
-
Adamczyk-Woźniak, A., et al. (2009). Convenient and versatile synthesis of formyl-substituted benzoxaboroles. Tetrahedron. Link[9]
-
BenchChem Technical Guides. (2025). A Technical Guide to the Synthesis of Ganfeborole and Its Derivatives. Link
-
Tomsho, J. W., et al. (2012). Benzoxaboroles as Efficient Inhibitors of Leucyl-tRNA Synthetase. ACS Medicinal Chemistry Letters. Link
-
Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry. Link
Sources
- 1. Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04127D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]
- 7. raineslab.com [raineslab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reductive Amination of (2-Formyl-6-methoxyphenyl)boronic acid
Executive Summary
The reductive amination of (2-Formyl-6-methoxyphenyl)boronic acid is not a standard organic transformation; it is a gateway reaction for the synthesis of benzazaboroles , a privileged scaffold in medicinal chemistry (e.g., Tavaborole analogs). Unlike typical aldehydes, this substrate possesses an ortho-boronic acid moiety that actively participates in the reaction mechanism, driving an intramolecular cyclization that stabilizes the product but complicates standard purification.
This guide provides two validated protocols—Method A (Standard) and Method B (Mild) —designed to navigate the unique steric and electronic challenges imposed by the 6-methoxy substituent and the labile C-B bond.
Scientific Background & Mechanism[1][2]
The Benzazaborole Cyclization
The reaction does not yield a simple open-chain benzylamine. Upon reduction of the intermediate imine, the resulting secondary amine nitrogen donates its lone pair to the Lewis-acidic boron center. This forms a dative N→B bond, often followed by the loss of a water molecule to generate a stable, cyclic benzazaborole (specifically a dihydro-1H-benzo[c][1,2]azaborole).
The 6-Methoxy Effect
The methoxy group at the 6-position plays a dual role:
-
Steric Crowding: It increases steric bulk around the boron center, potentially slowing the rate of imine formation compared to unsubstituted analogs.
-
Electronic Stabilization: It donates electron density into the ring, which may reduce the Lewis acidity of the boron, slightly weakening the N→B interaction but also protecting the C-B bond from hydrolytic cleavage.
Mechanistic Pathway
The following diagram illustrates the critical transition from the open imine to the cyclic benzazaborole.
Figure 1: Mechanistic pathway from aldehyde precursor to cyclic benzazaborole. Note the risk of deboronation if conditions are too harsh.
Critical Experimental Considerations
| Parameter | Recommendation | Rationale |
| Solvent Choice | Methanol (MeOH) or DCE | MeOH promotes solubility of boronic acids but can consume borohydrides. DCE is superior for weak amines. |
| Reducing Agent | NaBH₄ (Method A) or STAB (Method B) | NaBH₄ is faster but less selective. Sodium Triacetoxyborohydride (STAB) prevents aldehyde reduction before imine formation. |
| Stoichiometry | 1.0 : 1.1 (Aldehyde : Amine) | Slight excess of amine ensures complete consumption of the aldehyde, which is difficult to separate from the product. |
| pH Control | Neutral to Slightly Acidic | High pH promotes protodeboronation. Avoid strong bases. |
| Water Scavenging | Molecular Sieves (3Å) | Essential in Method B to drive imine formation, as the boronic acid can release water (dehydration to boroxine). |
Protocol A: Standard One-Pot Method (Methanol/NaBH₄)
Best for: Aliphatic amines, amino acids, and robust substrates.
Materials
-
(2-Formyl-6-methoxyphenyl)boronic acid (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Methanol (Anhydrous, Grade ACS)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
Step-by-Step Procedure
-
Imine Formation:
-
In a round-bottom flask, dissolve (2-Formyl-6-methoxyphenyl)boronic acid (100 mg, 0.56 mmol) in Methanol (3 mL).
-
Add the Primary Amine (0.61 mmol) in one portion.
-
Stir at Room Temperature (20–25°C) for 1–2 hours.
-
Checkpoint: Monitor by TLC or LCMS. The aldehyde peak should disappear, replaced by the imine mass (M+H).
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add NaBH₄ (32 mg, 0.84 mmol) slowly in portions to control hydrogen evolution.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup:
-
Quench the reaction with 0.1 M HCl (approx. 1 mL) until pH ~5–6. Caution: Do not acidify below pH 3 to avoid C-B bond cleavage.
-
Evaporate the Methanol under reduced pressure.[1]
-
Extract the aqueous residue with Ethyl Acetate or DCM (3 x 10 mL).
-
Note: If the product is highly polar (zwitterionic), it may remain in the aqueous phase. In this case, use n-Butanol for extraction or lyophilize directly.
-
Protocol B: Controlled Selectivity Method (DCE/STAB)
Best for: Aromatic amines (anilines), acid-sensitive groups, or when minimizing deboronation is critical.
Materials
-
(2-Formyl-6-methoxyphenyl)boronic acid (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
1,2-Dichloroethane (DCE) or THF
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (glacial, 1.0 equiv - optional catalyst)
-
Molecular Sieves (3Å, activated)
Step-by-Step Procedure
-
Imine Formation (Dehydrative):
-
In a flame-dried flask under Nitrogen/Argon, suspend Molecular Sieves (100 mg) in DCE (3 mL).
-
Add (2-Formyl-6-methoxyphenyl)boronic acid (100 mg) and the Primary Amine .
-
Optional: Add Acetic Acid (1.0 equiv) if the amine is an aniline or electron-deficient.
-
Stir at room temperature for 2–4 hours.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (178 mg, 0.84 mmol) in one portion.
-
Stir vigorously at room temperature overnight (12–16 hours).
-
-
Quench & Isolation:
-
Quench by adding saturated NaHCO₃ solution (5 mL). Stir for 15 minutes until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCE or DCM (2 x 5 mL).
-
Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification & Characterization
The "Boron Trap" in Chromatography
Boronic acids and their derivatives interact strongly with the silanols in silica gel, leading to severe streaking and low recovery.
Recommended Purification Methods:
-
Trituration: Many benzazaboroles precipitate upon adding non-polar solvents (Hexane, Et₂O) to a concentrated solution in THF or MeOH.
-
Reverse-Phase (C18): Use a water/acetonitrile gradient with 0.1% Formic Acid . Avoid TFA if possible, as strong acids can degrade the boronic ester.
-
Diol Scavenging: If purification is impossible, convert the product to a pinacol ester by stirring with pinacol in THF/MgSO₄, then purify on silica. The ester can be hydrolyzed back to the acid later (though benzazaboroles are often stable enough to isolate directly).
Analytical Signatures
-
¹¹B NMR: Essential for confirming the N→B coordination.
-
Open form (sp²): ~30 ppm.
-
Cyclic/Coordinated form (sp³):~5–15 ppm (Upfield shift indicates successful benzazaborole formation).
-
-
¹H NMR: Look for the benzylic protons (Ar-CH₂-N). In the cyclic form, these often appear as a singlet or distinct AB system if the molecule is chiral.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Deboronation (Loss of B(OH)₂) | Reaction pH too high or too low; Temperature too high. | Maintain pH 5–8. Perform reduction at 0°C. Switch to Method B (STAB). |
| No Reaction (Imine step) | Steric hindrance from 6-OMe or electron-poor amine. | Add acid catalyst (AcOH). Use molecular sieves. Heat to 40°C (carefully). |
| Product Streaking on Silica | Interaction with silanols. | Use Reverse Phase (C18) or add 1% Triethylamine to the eluent (if product is stable to base). |
| Low Yield | Product is water-soluble (zwitterionic). | Avoid aqueous workup. Evaporate solvent and use trituration or preparative HPLC. |
References
-
Adamczyk-Woźniak, A. et al. (2011). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Journal of Organometallic Chemistry.
-
Groziak, M. P. (2001). Boron Heterocycles as Isosteres of Carbocycles. American Journal of Therapeutics (Context on Benzazaborole stability).
-
Trippier, P. C. et al. (2010). Synthesis of benzoxaboroles and their applications in medicinal chemistry. MedChemComm.
-
Hernandez, E. T. et al. (2017).[2] An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides. New Journal of Chemistry.
-
ACS Green Chemistry Institute. Reductive Amination Reagent Guide.
Sources
Application Notes & Protocols: Mastering the Challenge of Sterically Hindered Suzuki-Miyaura Couplings with Buchwald Ligands
Introduction: The Steric Hurdle in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, its efficacy is severely tested when constructing sterically congested biaryl scaffolds, particularly those bearing substituents at the 2- and 6-positions. This steric hindrance poses a significant kinetic barrier, primarily by impeding the crucial transmetalation and reductive elimination steps of the catalytic cycle.[2][3] The result is often sluggish reactions, low yields, and the prevalence of unwanted side reactions such as protodeboronation and homocoupling.[1][4]
To overcome this challenge, the development of specialized catalyst systems has been paramount. The laboratories of Professor Stephen Buchwald have pioneered the design and application of a class of bulky, electron-rich biaryl monophosphine ligands that have revolutionized the coupling of sterically demanding substrates.[5][6] These ligands, including the widely recognized XPhos and SPhos, are engineered to promote the formation of highly active, monoligated palladium(0) species.[6] The unique architecture of these ligands creates a sterically demanding coordination sphere around the palladium center, which accelerates the rate-limiting reductive elimination step, thereby enabling the efficient synthesis of tri- and even tetra-ortho-substituted biaryls.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging the power of Buchwald ligands in the Suzuki-Miyaura coupling of challenging 2,6-disubstituted boronic acids.
The Buchwald Ligand Advantage: A Deeper Look
The success of Buchwald ligands in facilitating the coupling of sterically hindered substrates stems from a combination of their unique steric and electronic properties.[7][8]
-
Steric Bulk: The large steric footprint of ligands like XPhos and SPhos, originating from substituents on both the upper and lower aryl rings of the biaryl backbone, enforces a low coordination number on the palladium center. This favors the formation of the catalytically active 14-electron LPd(0) species, which readily undergoes oxidative addition. Crucially, this steric bulk also destabilizes the resulting Pd(II) intermediate, promoting the final, often rate-limiting, reductive elimination step to release the sterically congested biaryl product.[2][8]
-
Electron-Richness: The dialkylphosphino group and electron-donating substituents on the biaryl scaffold increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl halide to the Pd(0) center, a key activation step in the catalytic cycle.[8]
The interplay of these factors makes Buchwald-type ligands exceptionally effective for constructing sterically demanding biaryl linkages that are often inaccessible with traditional phosphine ligands like PPh₃.[8]
Ligand Selection Guide
Choosing the optimal ligand is critical for success. While XPhos and SPhos are highly versatile, subtle differences in their structure and the specific nature of the coupling partners can influence the outcome. The following table provides a general guide to some of the most common Buchwald ligands for this application.
| Ligand | Structure | Key Characteristics & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly versatile and broadly applicable for a wide range of sterically hindered aryl chlorides and bromides.[5][9] Often the first choice for challenging couplings. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Exhibits exceptional reactivity and stability, often enabling very low catalyst loadings.[9] Particularly effective for heteroaryl couplings and reactions in aqueous media (using its sulfonated version).[9] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active ligand, often used in conjunction with its corresponding palladacycle precatalyst for improved air-stability and reproducibility. |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The di-tert-butylphosphino group offers different steric and electronic properties compared to the dicyclohexylphosphino moiety of XPhos, sometimes providing superior results for specific substrate combinations.[6] |
Scientist's Note: For novel or particularly challenging substrate combinations, it is highly recommended to screen a small panel of ligands (e.g., XPhos, SPhos, RuPhos) and bases to identify the optimal conditions empirically.
The Catalytic Cycle: Overcoming Steric Repulsion
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction, highlighting the crucial role of the bulky Buchwald ligand (represented as L) in facilitating the coupling of a 2,6-disubstituted boronic acid.
Caption: The catalytic cycle is accelerated by the bulky ligand (L).
Detailed Experimental Protocol: A General Guideline
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 2,6-disubstituted arylboronic acid with an aryl bromide.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
2,6-Disubstituted Arylboronic Acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 1-2 mol%) or a suitable Buchwald Precatalyst (1-2 mol%)
-
Buchwald Ligand (e.g., XPhos; 1.2–2.4 mol%, typically a 1:1.2 Pd:Ligand ratio)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or CPME)
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
Experimental Workflow Diagram
Caption: Step-by-step workflow for the coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup (Under Inert Atmosphere): To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), the 2,6-disubstituted arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).[10]
-
Scientist's Note: Using a slight excess of the boronic acid component can help drive the reaction to completion. K₃PO₄ is often an excellent base for these couplings as it is strong enough to facilitate transmetalation but generally avoids promoting significant protodeboronation.[10]
-
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure the removal of all oxygen.[4][11]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the Buchwald ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).[10] If using a Buchwald precatalyst, this can be added in step 1 with the other solids.
-
Scientist's Note: Buchwald precatalysts are often preferred as they are air-stable solids that rapidly and reliably generate the active LPd(0) species in situ, leading to more reproducible results.[12]
-
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL) via a syringe.
-
Scientist's Note: The choice of solvent is crucial. Aprotic solvents like toluene, dioxane, or CPME are commonly used. For biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the reaction rate.[11]
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.[10][13]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane and filter through a pad of celite to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Optimization and Troubleshooting
Even with robust protocols, challenging substrates may require optimization.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxidation) 2. Insufficiently Strong Base 3. Low Reaction Temperature | 1. Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents and solvents.[11] Consider using a more stable Buchwald precatalyst. 2. Screen stronger bases like Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK).[10][13] 3. Incrementally increase the reaction temperature (e.g., from 100 °C to 110 °C or 120 °C), but be mindful of potential substrate/product decomposition.[11][13] |
| Significant Protodeboronation | 1. Presence of water or protic sources. 2. Boronic acid instability. | 1. Use anhydrous base and solvent. 2. Switch from a boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate.[14] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen. 2. Inefficient reduction of Pd(II) precatalyst. | 1. Improve degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).[11][15] 2. Use a precatalyst that forms the active Pd(0) species more cleanly. |
| Dehalogenation of Aryl Halide | Presence of hydride sources. | Avoid amine bases or alcohol solvents if dehalogenation is observed. Switch to carbonate or phosphate bases.[11] |
Conclusion
The Suzuki-Miyaura coupling of 2,6-disubstituted boronic acids represents a significant synthetic challenge. However, by leveraging the unique steric and electronic properties of Buchwald biaryl monophosphine ligands, chemists can effectively overcome the kinetic hurdles associated with these transformations. A systematic approach to reaction setup, with careful attention to maintaining an inert atmosphere, coupled with rational selection of ligand, base, and solvent, enables the reliable and high-yielding synthesis of sterically congested biaryl compounds critical to pharmaceutical and materials science research.
References
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. [URL: https://www.benchchem.com/troubleshooting-guide/suzuki-coupling-reactions]
- Buchwald Phosphine Ligands. Merck. [URL: https://www.sigmaaldrich.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem. [URL: https://www.benchchem.com/technical-support/suzuki-coupling-of-chloropyrimidines]
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/dt/d3dt02002a]
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Benchchem. [URL: https://www.benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597092/]
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01473]
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4978438/]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction]
- Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [URL: https://www.researchgate.net/post/Why_cant_I_achieve_good_yields_for_this_Suzuki_reaction]
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/product-spotlight/building-blocks/buchwald-phosphine-ligands]
- Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. ResearchGate. [URL: https://www.researchgate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Buchwald Ligands. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/catalyst-and-reagent-selection/buchwald-ligands]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [URL: https://www.chemsky.com/blog/chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60197h]
- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05872]
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0438]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/89047]
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/27/3/600]
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754800/]
- Aminative Suzuki–Miyaura coupling. Xingwei Li. [URL: https://www.science.org/doi/10.1126/science.adk5101]
- Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool. [URL: https://www.sciencedirect.com/science/article/pii/S0022328X0600537X]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Buchwald Ligands [sigmaaldrich.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Note: Dynamic Covalent Chemistry of 2-Formyl-6-methoxyphenylboronic Acid with Amines
Executive Summary
The reaction between ortho-carbonyl arylboronic acids and primary amines has emerged as a cornerstone of dynamic covalent chemistry and bioorthogonal labeling[1]. While standard 2-formylphenylboronic acid (2-FPBA) is widely used for its rapid kinetics and high thermodynamic stability[2], the introduction of a methoxy substituent at the 6-position—creating 2-formyl-6-methoxyphenylboronic acid (2-F-6-MeO-PBA) —provides an advanced vector for structural and electronic fine-tuning. This application note details the mechanistic dynamics, kinetic advantages, and self-validating protocols for utilizing 2-F-6-MeO-PBA in small-molecule synthesis, reversible protein bioconjugation, and stimuli-responsive materials[3].
Mechanistic Dynamics: The 6-Methoxy Advantage
The condensation of standard aldehydes with amines typically yields hydrolytically labile imines. However, the presence of an ortho-boronic acid fundamentally alters the reaction trajectory. The boronic acid acts as an intramolecular Lewis acid, coordinating the incoming amine and significantly accelerating the dehydration step[2]. Upon imine formation, the nitrogen atom donates its lone pair into the vacant p-orbital of the boron center, forming a stable, five-membered cyclic iminoboronate featuring a dative N→B bond[3].
Causality of the 6-Methoxy Substituent: Choosing 2-F-6-MeO-PBA over unsubstituted 2-FPBA is a deliberate structural decision driven by two factors:
-
Steric Shielding: The methoxy group at the 6-position introduces steric bulk adjacent to the boronic acid. This crowding physically shields the delicate N→B dative bond from nucleophilic attack by water, thereby increasing the hydrolytic half-life of the conjugate in complex aqueous media.
-
Electronic Modulation: As an electron-donating group (via resonance), the methoxy substituent increases the electron density on the aromatic ring. This slightly attenuates the Lewis acidity of the boron center compared to 2-FPBA, lowering the kinetic barrier for reversibility when exposed to specific triggers (e.g., acidic tumor microenvironments or competing diols).
Fig 1. Mechanism of cyclic iminoboronate formation and stimuli-responsive hydrolysis.
Quantitative Data & Comparative Analysis
The thermodynamic stability of iminoboronates makes them superior to traditional Schiff bases. While standard oxime condensations with 2-FPBA exhibit equilibrium constants exceeding
Table 1: Comparative Kinetic and Thermodynamic Profiling of Aldehyde-Amine Condensations
| Carbonyl Reagent | Relative Formation Rate | Equilibrium Constant ( | Hydrolytic Stability (pH 7.4) | Primary Application |
| Benzaldehyde | Slow (Baseline) | Low ( | Poor (Minutes) | Highly dynamic combinatorial libraries |
| 2-FPBA | Fast (Lewis Acid Catalyzed) | High ( | High (Hours to Days)[2] | Stable bioconjugation & chiral derivatization[4] |
| 2-F-6-MeO-PBA | Moderate-Fast | Tunable (Moderate-High) | Very High (Steric Shielding) | Stimuli-responsive drug delivery & sensors[3] |
Self-Validating Experimental Workflows
The following protocols are designed as self-validating systems, ensuring that successful outcomes are definitively linked to the specific chemistry of the iminoboronate bond rather than experimental artifacts.
Protocol A: Small-Molecule Iminoboronate Synthesis & NMR Validation
This protocol is adapted from the Bull-James assembly principles used for chiral derivatization[4].
-
Preparation: Dissolve 1.0 eq of 2-F-6-MeO-PBA and 1.0 eq of the target primary amine in deuterated methanol (CD
OD) or DMSO- to a final concentration of 50 mM. -
Reaction: Stir the mixture at room temperature for 30 minutes. The reaction is typically quantitative within this timeframe due to the proximity effect of the boronic acid[2].
-
Self-Validation (NMR): Add 0.1 eq of an internal standard (e.g., 1,3,5-trimethoxybenzene). Acquire a
H and B NMR spectrum.-
Causality Check: The formation of the dative N→B bond shifts the boron atom from sp
to sp hybridization. Validation is confirmed when the B NMR signal shifts from ppm (free boronic acid) to ppm (tetrahedral iminoboronate)[5].
-
Protocol B: Reversible Protein Bioconjugation
Applying 2-F-6-MeO-PBA for the modification of exposed lysine residues or N-terminal amines on proteins[3].
Fig 2. Step-by-step workflow for reversible protein bioconjugation using 2-F-6-MeO-PBA.
-
Buffer Selection: Prepare a 50 mM Phosphate Buffer at pH 7.4.
-
Causality of pH Choice: At pH 7.4, the target amine is sufficiently deprotonated to act as a nucleophile, while the boronic acid (pKa
) remains predominantly in its reactive trigonal planar state rather than the unreactive tetrahedral boronate anion[3].
-
-
Conjugation: Incubate 10
M of the target protein with 50-100 M of a 2-F-6-MeO-PBA functionalized probe (e.g., a fluorophore conjugate) for 1 hour at 25°C. -
Purification: Purify the conjugate using Size Exclusion Chromatography (SEC) rather than extended dialysis.
-
Causality of Purification: Because the iminoboronate bond is dynamically reversible, extended dialysis (24-48 hours) continuously removes the unbound probe, shifting the equilibrium toward hydrolysis. SEC isolates the kinetic product in minutes, preserving the conjugate.
-
-
Self-Validation (Control Reaction): Run a parallel reaction substituting 2-F-6-MeO-PBA with 2-methoxybenzaldehyde (lacking the boronic acid). LC-MS analysis must show a mass shift corresponding to the conjugate only in the 2-F-6-MeO-PBA treated sample, proving the conjugation is entirely dependent on boronic acid catalysis[2].
Protocol C: Stimuli-Responsive Cleavage via Diol Exchange
The dynamic nature of the iminoboronate allows for triggered release using competing diols, a critical feature for targeted drug delivery[3].
-
Trigger Application: To the purified protein conjugate from Protocol B, add an excess (10-50 mM) of a cis-diol (e.g., fructose or catechol).
-
Incubation: Incubate at 37°C for 2 hours. The diol outcompetes the imine nitrogen for binding to the boron center, forming a highly stable boronate ester and releasing the free amine[1].
-
Self-Validation: Treat a control aliquot with a non-binding sugar (e.g., sucrose, which lacks the requisite cis-diol geometry). Cleavage (monitored via LC-MS or fluorescence polarization) should only be observed in the fructose/catechol sample, validating that the release is driven by specific competitive binding rather than spontaneous background hydrolysis.
References
-
[1] Hutin, M., Bernardinelli, G., & Nitschke, J. R. (2008). An iminoboronate construction set for subcomponent self-assembly. Chemistry–A European Journal, 14(15), 4585-4593. URL:[Link]
-
[2] Bandyopadhyay, A., & Gao, J. (2016). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. RSC Publishing (Chemical Communications). URL:
-
[5] Sorbara, N. T., et al. (2021). Slow-Onset, Potent Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid. An Unexpected Adduct Clasps the Catalytic Machinery. Biochemistry (ACS Publications). URL:[Link]
-
[4] Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2006). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Organic Letters, 8(4), 609-612. URL:[Link]
-
[3] Gois, P. M., et al. (2025/2012). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research / Journal of the American Chemical Society. URL:[Link]
Sources
- 1. An iminoboronate construction set for subcomponent self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01193D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reactivity of Ortho-Substituted Boronic Acids
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of sterically hindered substrates. While the Suzuki coupling is a cornerstone of modern drug development, introducing bulky groups at the ortho-position of the boronic acid fundamentally alters the reaction's kinetics and thermodynamic stability.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind experimental failures, establish self-validating protocols, and provide actionable solutions to overcome the steric and electronic barriers inherent to ortho-substituted boronic acids.
Core Mechanistic Overview: The Steric Bottleneck
To solve a coupling failure, you must first understand where the catalytic cycle breaks down. In a standard Suzuki-Miyaura coupling, the catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.
When utilizing an ortho-substituted boronic acid, the transmetalation step becomes the kinetic bottleneck[1]. The bulky ortho-substituents physically clash with the ligand environment surrounding the Palladium(II) intermediate. Because the boronic acid cannot easily adopt the necessary coplanar geometry for the four-membered transition state, the transmetalation rate plummets.
Consequently, the unreacted boronic acid remains exposed to the basic reaction conditions for extended periods, leading to a highly destructive competing pathway: base-catalyzed protodeboronation [2].
Mechanistic bottleneck at transmetalation and competing protodeboronation pathway.
Frequently Asked Questions (FAQs) & Diagnostics
Q1: My LC-MS shows a massive loss of the ortho-substituted boronic acid, but no product formation. What is happening?
A: You are observing protodeboronation (the replacement of the boron group with a proton, yielding Ar-H). Ortho-substituted and electron-deficient boronic acids are highly susceptible to base-catalyzed decomposition[2]. Because the steric bulk prevents rapid transmetalation, the boronate complex undergoes premature C-B bond cleavage. Solution: You must alter the thermodynamic stability of your boron species. Switch from a free boronic acid to a pinacol ester (Bpin) . Boronate esters are significantly more resistant to protodeboronation[3], keeping the active species intact long enough for the slow transmetalation step to occur.
Q2: I switched to a Bpin ester, but my reaction is still stalling with unreacted starting materials. How do I force the transmetalation?
A: If protodeboronation is suppressed but the product isn't forming, your catalyst cannot accommodate the steric bulk. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 lack the necessary flexibility. Solution: Upgrade to Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos) or highly active biaryl phosphacycles[4]. These ligands possess an electron-rich lower aromatic ring that provides secondary stabilization to the Pd center, accelerating the coupling of even tetra-ortho-substituted biaryls[3].
Q3: How should I adjust my base and solvent system for hindered substrates?
A: Water is a double-edged sword. A small amount of water is required to activate the boronic acid/ester by forming the reactive trihydroxyboronate, but excess water drives protodeboronation. Solution: Move away from harsh aqueous bases like NaOH or Na2CO3. Utilize anhydrous or low-water conditions (e.g., Toluene with 5-10% v/v water) combined with milder, highly soluble bases like K3PO4 or Cs2CO3 .
Diagnostic logic tree for troubleshooting low yields in sterically hindered couplings.
Quantitative Data Presentation
To streamline your optimization process, consult the table below. It summarizes the causal relationship between steric hindrance, reagent selection, and expected outcomes based on field-validated data.
| Substrate Sterics | Preferred Boron Source | Optimal Catalyst/Ligand | Recommended Base & Solvent | Protodeboronation Risk | Expected Yield |
| Mono-ortho | Boronic Acid | Pd(dppf)Cl2 or SPhos | Na2CO3 / Dioxane-H2O | Moderate | 70 - 95% |
| Di-ortho | Boronic Acid Pinacol Ester | Pd2(dba)3 + SPhos / RuPhos | K3PO4 / Toluene-H2O (10:1) | High | 60 - 85% |
| Tetra-ortho | Boronic Acid Pinacol Ester | Pd/Biaryl Phosphacycles or HFTPhos | Cs2CO3 / Toluene (Trace H2O) | Very High | 40 - 70% |
Self-Validating Experimental Protocol
Do not rely on "cook-and-look" chemistry. The following protocol for the Optimized Suzuki-Miyaura Coupling of Sterically Hindered Substrates includes built-in validation checkpoints to ensure you can diagnose failures in real-time.
Materials Required:
-
Aryl Halide (1.0 equiv)
-
Ortho-substituted Aryl Boronic Acid Pinacol Ester (1.5 equiv)
-
Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd)
-
SPhos or RuPhos Ligand (10 mol%)
-
Anhydrous K3PO4 (3.0 equiv)
-
Toluene and Degassed Deionized Water
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the Aryl Halide, Boronic Acid Pinacol Ester, Pd2(dba)3, SPhos, and K3PO4.
-
Causality Check: Oxygen must be strictly excluded. Oxygen insertion into the Pd-P bond of electron-rich phosphines irreversibly deactivates the catalyst[1].
-
-
Solvent Addition: Add degassed Toluene (0.2 M relative to Aryl Halide) followed by degassed Deionized Water (10% v/v relative to Toluene). Seal the vial securely.
-
Thermal Activation: Heat the reaction mixture to 90–100 °C with vigorous stirring (800+ RPM). High stirring rates are critical in biphasic systems to maximize the interfacial surface area for base transfer.
-
Validation Checkpoint (1 Hour): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
If Ar-H (protodeboronation) is >20%: Your base is too strong or temperature is too high. Cool the reaction, or restart using anhydrous Cs2CO3.
-
If Ar-X is unreacted and Ar-Bpin is intact: The catalyst is inactive. Ensure your ligand-to-palladium ratio is correct and that no sulfur-containing impurities are poisoning the Pd center[1].
-
-
Workup: Once complete (typically 4–12 hours), cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate for column chromatography.
References
-
Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." LJMU Research Online / Journal of the American Chemical Society. Available at:[Link]
-
"Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring." Organic Letters - ACS Publications. Available at:[Link]
-
"Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect." ResearchGate. Available at: [Link]
Sources
Technical Support Center: A Researcher's Guide to Handling Air-Sensitive 2-Formyl Arylboronic Acid Intermediates
Welcome to the Technical Support Center for 2-formyl arylboronic acid intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure the success and reproducibility of your experiments. 2-Formyl arylboronic acids are powerful building blocks, but their sensitivity to atmospheric conditions necessitates careful handling to prevent degradation and ensure reliable results. This resource is structured to directly address the common issues and questions that arise during their storage, handling, and use in synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the nature and handling of 2-formyl arylboronic acids.
Q1: What makes 2-formyl arylboronic acids particularly challenging to handle compared to other arylboronic acids?
A1: The primary challenge arises from the ortho-positioning of the formyl and boronic acid groups. This proximity can lead to several unique behaviors:
-
Tautomeric Equilibrium: 2-Formyl arylboronic acids exist in equilibrium with a cyclic form called a benzoxaborole.[1][2] This equilibrium is influenced by the solvent, temperature, and pH, which can affect the reactivity and stability of the compound.[1]
-
Increased Acidity: The electron-withdrawing nature of the formyl group increases the Lewis acidity of the boronic acid, making it more susceptible to certain reactions.[3]
-
Potential for Intramolecular Reactions: The close proximity of the aldehyde and boronic acid functionalities can sometimes lead to unintended intramolecular reactions under certain conditions.
Q2: What are the main degradation pathways for 2-formyl arylboronic acids?
A2: Like other arylboronic acids, 2-formyl derivatives are susceptible to two primary degradation pathways:
-
Protodeboronation: This is the most common and detrimental side reaction, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding the corresponding benzaldehyde.[3] This process is often accelerated by moisture, heat, and basic or acidic conditions.[3]
-
Oxidative Degradation: Exposure to oxygen can lead to oxidation of the boronic acid to the corresponding phenol. However, it has been noted that 2-formylphenylboronic acid (2-FPBA) and 2-acetylphenylboronic acid (2-APBA) exhibit greater oxidative stability compared to unsubstituted phenylboronic acid.[1]
Q3: How should I properly store my 2-formyl arylboronic acid intermediates?
A3: Proper storage is critical to maintain the integrity of these reagents. Follow these guidelines:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to air and moisture.[4][5]
-
Low Temperature: Keep the material refrigerated at 2-8°C.[4][6]
-
Tightly Sealed Container: Use a container with a secure, airtight seal. For long-term storage, consider sealing the container with paraffin film.
-
Desiccation: Storing the container within a desiccator can provide an additional layer of protection against moisture.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation and hydrolysis.[4][5] |
| Temperature | 2-8°C (Refrigerated) | Slows down decomposition pathways.[4][6] |
| Container | Tightly sealed, opaque | Prevents exposure to air, moisture, and light. |
| Location | Dry, dedicated chemical storage | Avoids cross-contamination and accidental exposure.[7] |
Troubleshooting Guides
This section provides structured solutions to common problems encountered during the use of 2-formyl arylboronic acids in chemical reactions, particularly the Suzuki-Miyaura coupling.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
You've set up your Suzuki-Miyaura coupling reaction with a 2-formyl arylboronic acid, but the reaction is sluggish, or you observe a low yield of the desired biaryl product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Detailed Explanations:
-
Reagent Quality: The stability of boronic acids can be a major factor in reaction success. If your 2-formyl arylboronic acid has been stored for an extended period or improperly, it may have degraded. It is always best to use a fresh batch or purify the existing stock before use.[8]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst, leading to a stalled reaction.[8] Ensure your reaction vessel is thoroughly purged with an inert gas. For highly sensitive reactions, using a glovebox is preferable to a Schlenk line.[9][10]
-
Catalyst System: Not all palladium catalysts and ligands are suitable for every substrate. For challenging couplings, consider using more advanced catalyst systems that are known to be effective for electron-deficient or sterically hindered partners.[11]
-
Protodeboronation: If you observe the corresponding benzaldehyde as a major byproduct, protodeboronation is likely the culprit.[3] This can be mitigated by using milder reaction conditions (lower temperature, shorter reaction time) and ensuring your base is not excessively strong or your solvent is not overly protic.
Issue 2: Significant Protodeboronation Observed
You have identified the protodeboronated byproduct (the corresponding benzaldehyde) as a major component in your reaction mixture.
Mitigation Strategies:
-
Use a Boronic Ester: Converting the 2-formyl arylboronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature decomposition.[12] These esters often release the active boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
Optimize Reaction Conditions:
-
Temperature: Lower the reaction temperature. Many modern catalyst systems are active at or near room temperature.
-
Base Selection: The rate of protodeboronation is highly pH-dependent.[3] Consider screening milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent: While some water is often necessary for Suzuki couplings, excess water can promote protodeboronation. Using anhydrous solvents may be beneficial, though not always practical.[3]
-
-
Choose a Highly Active Catalyst: A more active palladium catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[11]
Caption: Strategies to minimize protodeboronation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures.
Protocol 1: Inert Atmosphere Handling using a Schlenk Line
A Schlenk line is a standard piece of equipment for handling air-sensitive reagents.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifolds
-
High-vacuum grease
-
Septa and needles
-
Heat gun
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried overnight at >120°C to remove adsorbed water.[13]
-
Assembly: While still hot, assemble the glassware and lightly grease all ground-glass joints. Attach the flask to the Schlenk line via heavy-walled tubing.
-
Purge and Refill Cycles:
-
Close the stopcock on the flask and open the stopcock on the Schlenk line to the vacuum manifold to evacuate the flask.
-
Gently heat the flask with a heat gun while under vacuum to drive off any residual moisture.
-
After 5-10 minutes under vacuum, close the stopcock to the vacuum line.
-
Slowly open the stopcock to the inert gas manifold to backfill the flask with inert gas. You should hear the gas flow, and the bubbler on the line will show a decreased bubbling rate.
-
Repeat this evacuation and backfilling cycle at least three times to ensure a completely inert atmosphere.[9]
-
-
Reagent Addition: Solid reagents can be added to the flask under a positive flow of inert gas. Liquid reagents should be added via a gas-tight syringe through a rubber septum.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for removing non-acidic impurities.
Procedure:
-
Dissolution: Dissolve the crude 2-formyl arylboronic acid in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M sodium carbonate solution). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3). The pure boronic acid will precipitate out of the solution.[14]
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 3: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is a quick and effective way to monitor the progress of your reaction.
Procedure:
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate alongside spots of your starting materials for comparison.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[15]
-
Visualization: Visualize the plate under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.[16]
References
-
Zarzeczanska, D., et al. (2017). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][1][8]oxaboroles. New Journal of Chemistry. [Link]
-
Perez-Fuertes, Y., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters. [Link]
-
Perez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
-
Perez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Europe PMC. [Link]
-
Kelly, A. M., et al. (2013). A simple protocol for NMR analysis of the enantiomeric purity of chiral hydroxylamines. Nature Protocols. [Link]
-
Zarzeczanska, D., et al. (2017). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][1][8]oxaboroles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Allemann, C., et al. (2025). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. [Link]
-
James, T. D., et al. (2025). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
-
Scribd. (n.d.). Glove Box and Schlenk Line Techniques. Retrieved from [Link]
-
Purdue University. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link]
- Google Patents. (2004). US20040049050A1 - Method for producing formylphenylboronic acids.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (2002). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
Adamczyk-Woźniak, A., et al. (2022). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. Molecules. [Link]
-
University of Rochester. (2026). How To: Purify by Crystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Fawcett, A. (n.d.). Lithiation- Borylation in Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. [Link]
-
Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Thesis. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Chemical Science. [Link]
-
Purdue University. (2012). Standard Operating Procedure Inert Vacuum Line. [Link]
-
Stony Brook University. (n.d.). Chemical Storage Guide. Retrieved from [Link]
-
Knapp, D. M., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]
-
Organic Syntheses. (2009). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2025). MDPI. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Zakarian Lab. (n.d.). Safety Protocol. Retrieved from [Link]
Sources
- 1. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 8. benchchem.com [benchchem.com]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.purdue.edu [chem.purdue.edu]
- 14. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Crystallization of 2-Formyl-6-methoxyphenylboronic Acid
This guide serves as a technical support resource for the isolation and crystallization of 2-formyl-6-methoxyphenylboronic acid .
The content below addresses the unique physicochemical challenges of this molecule, specifically the "Chameleon Effect" caused by the competing equilibria between the open boronic acid, the cyclic benzoxaborole, and the dehydrated boroxine.
Executive Summary: The "Chameleon" Challenge
Unlike standard phenylboronic acids, 2-formyl-6-methoxyphenylboronic acid (CAS: Analogous to 1072951-54-2) presents a unique purification challenge. You are not isolating a static molecule; you are managing a dynamic equilibrium.[1]
The ortho-formyl group reacts intramolecularly with the boronic acid moiety to form a cyclic hemiacetal (benzoxaborole).[1] Consequently, your solid product is likely the cyclic form, not the open aldehyde form. Attempts to force the open form often lead to oiling out or decomposition.[1]
Part 1: The Structural Diagnostics (Read This First)
Before attempting crystallization, confirm your crude material's state.[1] Users often discard pure product because the NMR "looks wrong."[1]
The Three-Way Equilibrium
Your molecule exists in three states depending on solvent and water content:
-
Open Form: The free aldehyde and boronic acid (favored in high pH or specific solvents).[1]
-
Cyclic Form (Benzoxaborole): The dominant solid-state form where the boron Lewis acid coordinates with the formyl oxygen.[1]
-
Boroxine: The trimeric anhydride formed upon heating or excessive drying.[1][2]
Visualizing the Equilibrium (DOT Diagram)
Caption: Figure 1. The dynamic equilibrium between the open boronic acid, the stable cyclic benzoxaborole, and the dehydrated boroxine.[1]
Part 2: Solvent Selection Strategy
The 6-methoxy group adds steric bulk, while the 2-formyl group drives cyclization. Standard non-polar recrystallization often fails.[1]
| Solvent System | Role | Outcome | Recommended For |
| Water / Acetone | Hydrolysis | Promotes monomer formation; breaks up boroxines. | Primary Purification (Removal of anhydrides).[1] |
| EtOAc / Hexane | Precipitation | Standard polarity gradient; favors cyclic form precipitation.[1] | Final Crystallization (High yield). |
| Dichloromethane (DCM) | Solubilization | Solubilizes the "oily" impurities but not the polar boronic acid.[1] | Trituration (Cleaning sticky solids).[1] |
| Methanol / Ethanol | Avoid | Forms boronic esters (solvolysis).[1] | DO NOT USE (Unless making ester). |
Part 3: Step-by-Step Crystallization Protocols
Protocol A: The "Hydrolysis-Crash" Method (Recommended for Purity)
Use this if your crude material is a sticky oil or contains boroxine impurities.[1]
-
Dissolution: Dissolve crude material in a minimum amount of Acetone (approx. 5 mL per gram).[1]
-
Hydrolysis: Add Water dropwise until the solution turns slightly cloudy, then add a few drops of Acetone to clarify it again.
-
Why: This ensures any boroxine anhydride converts back to the monomeric acid/benzoxaborole species.[1]
-
-
Nucleation: Place the vessel in a fridge (4°C) for 2-4 hours. If no crystals form, scratch the glass side with a spatula.[1]
-
Isolation: Filter the white precipitate.
-
Drying: Air dry on the filter paper.[1] Do not use high-vacuum ovens >40°C , as this will dehydrate the product back to the boroxine.[1]
Protocol B: The "Biphasic" Method (Recommended for Yield)
Use this if Protocol A yields no solid.[1]
-
Dissolution: Dissolve crude in minimal warm Ethyl Acetate (EtOAc) .
-
Layering: Carefully layer an equal volume of Hexane or Heptane on top of the EtOAc solution. Do not mix immediately.
-
Diffusion: Allow the solvents to mix slowly at room temperature (or 4°C) overnight.
-
Result: The cyclic benzoxaborole is less soluble in non-polar alkanes and should crystallize as dense prisms.[1]
Part 4: Troubleshooting & FAQs
Q1: The NMR shows a cyclic hemiacetal peak (~6.0-6.5 ppm) instead of an aldehyde peak (~10 ppm). Did I fail?
A: No. This is the expected behavior. In solution (especially DMSO or Methanol), the equilibrium favors the cyclic benzoxaborole structure due to the ortho-formyl group.[1] This is the correct chemical entity. To see the aldehyde peak, you may need to run the NMR in
Q2: My solid melts over a huge range (e.g., 100-150°C). Is it impure? A: Likely, it is a mixture of the boronic acid and the boroxine .[1] This is not a classic impurity but a dehydration artifact.[1]
-
Fix: Recrystallize using Protocol A (Water/Acetone). The water is essential to "heal" the anhydride linkages.[1]
Q3: The product oils out immediately upon adding anti-solvent. A: This indicates the solution is too concentrated or the anti-solvent addition was too fast.[1]
-
Fix: Re-dissolve the oil in the polar solvent.[1] Add the anti-solvent vapor (vapor diffusion method) or add it dropwise with vigorous stirring.[1]
Q4: Can I use Silica Gel chromatography? A: Proceed with caution. Boronic acids interact with the hydroxyl groups on silica, causing severe streaking and mass loss.[1]
-
Fix: If you must use a column, add 1% Acetic Acid to your eluent to suppress ionization, or convert the acid to a Pinacol Ester (Bpin) for purification, then hydrolyze it back (though this adds two steps).[1]
References
-
Tautomeric Equilibrium of 2-Formylphenylboronic Acids
-
Luliński, S., & Serwatowski, J. (2007).[1] A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. New Journal of Chemistry.
-
-
Polymorphism in Substituted Phenylboronic Acids
-
General Boronic Acid Purification
Sources
Validation & Comparative
Comparative Guide: ¹¹B NMR Characterization of Tetrahedral Boronate Species
The transition of boronic acids from a neutral, trigonal planar (
As a Senior Application Scientist, I frequently see research teams struggle to differentiate these states due to the complex quadrupolar nature of the boron nucleus. This guide objectively compares the performance of Solution-State ¹¹B NMR, Solid-State ¹¹B MAS NMR, and X-Ray Crystallography, providing field-proven, self-validating protocols to ensure absolute scientific integrity in your structural characterizations.
The Mechanistic Basis of ¹¹B NMR
Boron-11 is a quadrupolar nucleus (spin
-
Trigonal Planar (
): The empty p-orbital creates a highly asymmetric electron distribution, leading to a large EFG and a large (~2.5–3.0 MHz). This results in rapid quadrupolar relaxation, yielding broad NMR signals typically found downfield between 20–35 ppm [2]. -
Tetrahedral (
): Upon nucleophilic attack (e.g., by a diol or hydroxide), the boron center adopts a highly symmetric tetrahedral geometry. The EFG drops significantly, reducing the to <1.0 MHz. Consequently, quadrupolar relaxation slows down, producing sharp, well-defined peaks upfield between 0–10 ppm [3].
Quantitative Data: Hybridization Signatures
Table 1: Typical ¹¹B NMR parameters for common boron hybridization states.
| Boron Species | Hybridization | Geometry | Typical ¹¹B Chemical Shift ( | Linewidth / Peak Shape | Quadrupolar Coupling ( |
| Phenylboronic Acid (Free) | Trigonal Planar | 28.0 – 32.0 | Broad (>300 Hz) | 2.5 – 3.0 MHz | |
| Boric Acid | Trigonal Planar | 19.0 – 20.0 | Broad | ~2.5 MHz | |
| Phenylboronate-Diol Ester | Tetrahedral | 5.0 – 10.0 | Sharp (<50 Hz) | < 1.0 MHz | |
| Borate Anion | Tetrahedral | 1.0 – 3.0 | Sharp | < 0.5 MHz | |
| Tetrahydroborate | Tetrahedral | -39.0 | Sharp (Quintet) | ~0 MHz |
Analytical Modalities: A Comparative Matrix
Choosing the right analytical technique depends entirely on the sample state and the specific kinetic or structural data required.
Table 2: Objective comparison of analytical techniques for boronate characterization.
| Feature | Solution-State ¹¹B NMR | Solid-State ¹¹B MAS NMR | X-Ray Crystallography |
| Primary Use Case | Dynamic binding, | Insoluble materials, heterogeneous catalysts[4] | Absolute 3D atomic coordinates |
| Sample State | Liquid (Aqueous/Organic) | Solid powder / Intact material | Single crystal |
| Upfield shift (0-10 ppm), sharp peak[5] | Upfield shift, small | Bond lengths, angles (109.5°) | |
| Performance Limitations | Fast exchange can blur peaks; requires solubility | Requires ultra-high-field magnets to reduce quadrupolar broadening[4] | Cannot capture dynamic solution equilibria; requires crystallization |
Experimental Decision Workflow
Decision tree for characterizing tetrahedral boronate species using ¹¹B NMR techniques.
Field-Proven Methodologies & Self-Validating Protocols
To ensure scientific integrity, a protocol must be self-validating. The following methodologies explain not just how to perform the experiment, but the causality behind each critical parameter.
Protocol A: Solution-State ¹¹B NMR for Diol Binding Kinetics
This protocol is designed to monitor the dynamic equilibrium between a free boronic acid (
-
Hardware Selection (Critical): You must use boron-free quartz NMR tubes.
-
Causality: Standard borosilicate (Pyrex) glass contains ~10%
. This produces a massive, broad background signal centered around 15-20 ppm that will completely obscure your trigonal planar signals.
-
-
Sample Preparation: Prepare a 20 mM solution of the boronic acid in a
/Buffer mixture.-
Causality: ¹¹B has lower sensitivity than ¹H. Concentrations below 5 mM require prohibitively long acquisition times to achieve a workable signal-to-noise ratio for the broad
peaks.
-
-
Referencing: Use a sealed capillary of
as an external standard ( 0.0 ppm)[2].-
Causality: Internal standards can inadvertently participate in the dynamic covalent exchange, skewing binding affinity calculations.
-
-
Acquisition Parameters: Set a wide spectral width (
200 ppm). Apply backward linear prediction during processing.-
Causality: The broad nature of
peaks means the Free Induction Decay (FID) decays rapidly. Acoustic ringing in the NMR probe during the dead-time distorts the baseline. Backward linear prediction mathematically reconstructs the lost initial data points, flattening the baseline for accurate integration.
-
-
Self-Validation Step: Perform a pH titration. The conversion to the
boronate ester should only maximize when the pH exceeds the apparent of the boronic acid-diol complex[3]. If the peak at ~8 ppm does not shift proportionally with pH, suspect non-specific aggregation rather than true covalent binding.
Protocol B: Ultra-High-Field Solid-State ¹¹B MAS NMR
For insoluble matrices (e.g., plant cell walls[6] or heterogeneous catalysts[4]), solid-state NMR is required.
-
Sample Packing: Pack the solid uniformly into a
rotor (typically 1.3 mm to 3.2 mm). -
Magic Angle Spinning (MAS): Spin the sample at
15 kHz.-
Causality: Fast MAS averages out chemical shift anisotropy (CSA) and first-order quadrupolar interactions, narrowing the spectral lines.
-
-
Magnetic Field Selection (Critical): Utilize an ultra-high-field magnet (e.g., 14.1 T to 35.2 T)[4].
-
Causality: Unlike spin-1/2 nuclei, quadrupolar nuclei suffer from second-order quadrupolar broadening, which is inversely proportional to the external magnetic field (
). At standard fields (e.g., 9.4 T), the broad signal will overlap and swallow the sharp signal. At 35.2 T, this broadening is suppressed, allowing unambiguous deconvolution of tetrahedral sites[4].
-
-
Self-Validation Step: Run a Multiple-Quantum MAS (MQMAS) 2D experiment. If the 1D peaks are still overlapping, MQMAS completely separates the isotropic chemical shift from the quadrupolar induced shift, validating the exact ratio of
to boron.
Strategic Recommendations
-
For Drug Development: When screening boronic acid drugs (like Ixazomib) against diol-containing targets, Solution-State ¹¹B NMR is the gold standard. It provides real-time, quantitative tracking of the
transition, allowing for precise and calculations[3]. -
For Materials Science: When analyzing boron-doped catalysts or biological solid matrices, standard NMR will fail. You must invest in Ultra-High-Field Solid-State MAS NMR to overcome second-order quadrupolar broadening and accurately quantify tetrahedral sites[4].
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11B solid-state NMR investigation of the rhamnogalacturonan II-borate complex in plant cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystal Structure Guide: 2-Formyl-6-methoxyphenylboronic acid
The following guide provides a comprehensive structural and functional analysis of the X-ray crystal structure of 2-formyl-6-methoxyphenylboronic acid , specifically focusing on its cyclized solid-state form, 7-methoxy-1-hydroxy-2,1-benzoxaborole .
Executive Summary
2-Formyl-6-methoxyphenylboronic acid is a critical organoboron scaffold that does not exist as an open boronic acid in the solid state. Instead, it spontaneously cyclizes to form a stable hemiacetal known as 7-methoxy-1-hydroxy-2,1-benzoxaborole . This guide compares its structural integrity, Lewis acidity, and pharmaceutical potential against its non-methoxylated parent (Benzoxaborole) and the clinical standard (Tavaborole).
Key Finding: The 7-methoxy substituent (ortho to the boron center) introduces significant steric bulk that modulates the Lewis acidity and hydrolytic stability of the oxaborole ring, distinguishing it from the highly reactive unsubstituted analogues.
Structural Characterization & Mechanism
The Cyclization Equilibrium
Unlike simple phenylboronic acids, 2-formylphenylboronic acids exist in a dynamic equilibrium between the open aldehyde form and the closed cyclic hemiacetal (benzoxaborole).
-
In Solution: The equilibrium depends on solvent polarity and pH, but the closed form generally predominates.
-
In Solid State (X-ray): The compound crystallizes exclusively as the closed 7-methoxy-1-hydroxy-2,1-benzoxaborole .
Crystallographic Features
The crystal structure reveals a fused bicyclic system where the five-membered oxaborole ring is coplanar with the benzene ring.
| Feature | Description | Structural Significance |
| B-O Bond Lengths | 1.36 – 1.40 Å | Shorter than typical boronic acids, indicating partial double-bond character due to p-π conjugation. |
| Ring Planarity | < 0.05 Å deviation | The 5-membered ring is essentially planar, maximizing orbital overlap between the aromatic system and the boron p-orbital.[1] |
| Boron Geometry | Trigonal Planar (sp²) | The boron atom remains sp² hybridized, maintaining an empty p-orbital essential for Lewis acidity (drug binding). |
| 7-Methoxy Position | Ortho to Boron | The methoxy oxygen is positioned ~2.8 Å from the boron atom. While too far for a direct bond, it exerts steric pressure and electronic donation into the ring. |
| Packing Motif | Centrosymmetric Dimers | Molecules form dimers via intermolecular O-H···O hydrogen bonds (R²₂(8) motif), a hallmark of boronic acid crystallography. |
Comparative Performance Guide
This section compares the 7-Methoxy variant against the Unsubstituted parent and the 5-Fluoro clinical standard (Tavaborole).
Structural & Functional Comparison
| Metric | 7-Methoxy-benzoxaborole (Target) | Benzoxaborole (Parent) | Tavaborole (5-Fluoro) |
| Solid State Form | Closed (Cyclic Hemiacetal) | Closed (Cyclic Hemiacetal) | Closed (Cyclic Hemiacetal) |
| pKa (Acidity) | ~7.8 - 8.2 (Estimated) | 7.3 | 6.7 |
| Lewis Acidity | Moderate | High | Very High |
| Hydrolytic Stability | High (Steric protection) | Moderate | High |
| Sugar Binding (Ka) | Lower (Steric hindrance) | High | Very High |
| Electronic Effect | Electron Donating (+M) | Neutral | Electron Withdrawing (-I) |
Analysis of Performance
-
Lewis Acidity & pKa: The 5-fluoro substituent in Tavaborole withdraws electron density, lowering the pKa (6.7) and increasing Lewis acidity, which enhances binding to the cis-diols of tRNA (its antifungal mechanism). Conversely, the 7-methoxy group is an electron-donating group (EDG) via resonance, which increases electron density on the boron, raising the pKa and slightly reducing Lewis acidity .
-
Steric Hindrance: The 7-methoxy group is located at the ortho position relative to the boron. This creates a "steric gate" that can slow down the complexation with bulky diols compared to the unsubstituted parent. This feature is advantageous for designing selective inhibitors that avoid off-target binding.
Experimental Protocol: Crystallization & Refinement
To obtain high-quality single crystals of the 7-methoxy derivative for X-ray diffraction, follow this self-validating protocol.
Phase 1: Synthesis & Purification
-
Starting Material: 2-bromo-6-methoxybenzaldehyde.
-
Borylation: Lithiation (n-BuLi, -78°C) followed by quenching with Triisopropyl borate (B(OiPr)₃).
-
Acid Hydrolysis: Treat with 1M HCl to cleave the boronate ester and induce cyclization.
-
Purification: Recrystallize from hot water or acetonitrile. Checkpoint: ¹H NMR must show the disappearance of the aldehyde proton (CHO, ~10 ppm) and appearance of the hemiacetal proton.
Phase 2: Crystallization (Slow Evaporation)
-
Solvent System: Prepare a saturated solution in Acetone/Water (3:1 v/v) .
-
Vessel: Use a clean scintillation vial covered with parafilm containing 3-4 pinholes.
-
Incubation: Store at 4°C in a vibration-free environment for 3-7 days.
-
Harvesting: Colorless prisms should form. Mount crystals >0.1 mm in size on a glass fiber using epoxy or paratone oil.
Phase 3: Data Collection & Refinement
-
Temperature: Collect data at 100 K to minimize thermal motion of the methoxy group.
-
Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).
-
Refinement: Solve using Direct Methods (SHELXT) and refine using Full-Matrix Least Squares (SHELXL). Locate the hydroxyl hydrogen in the difference Fourier map to confirm the H-bond network.
Visualizing the Structural Logic
The following diagrams illustrate the equilibrium dynamics and the experimental workflow.
Figure 1: Cyclization Equilibrium & Steric Gating
Caption: The 2-formyl boronic acid spontaneously cyclizes to the benzoxaborole. The 7-methoxy group provides steric protection at the boron center.
Figure 2: Crystallization Workflow
Caption: Step-by-step protocol for obtaining diffraction-quality crystals of the 7-methoxy derivative.
References
-
Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link
-
Baker, S. J., et al. (2006). "Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[2] Journal of Medicinal Chemistry. Link
-
Hall, D. G. (2011). "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials." Wiley-VCH. Link
-
Crystallography Open Database (COD). "Search for Benzoxaborole Structures." Link
-
Combi-Blocks. "Product Data: 2-Formyl-6-methoxyphenylboronic acid." Link
Sources
A Comparative Guide to Mass Spectrometry Fragmentation of Methoxy-Substituted Boronic Acids
For researchers, medicinal chemists, and drug development professionals, a deep understanding of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into the mass and, through fragmentation analysis, the structure of molecules.[1] This guide delves into the nuanced world of methoxy-substituted phenylboronic acid fragmentation patterns, offering a comparative analysis essential for confident structural elucidation and impurity profiling.
Boronic acids and their derivatives are pivotal building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[2][3] Their presence, and that of related impurities, in reaction mixtures and final active pharmaceutical ingredients (APIs) necessitates robust analytical methods for their detection and characterization. Tandem mass spectrometry (MS/MS) has proven to be a highly effective and sensitive technique for the direct analysis of these compounds in complex matrices.[4][5]
This guide will explore the collision-induced dissociation (CID) fragmentation patterns of ortho-, meta-, and para-methoxy-substituted phenylboronic acids. By understanding the influence of the methoxy group's position on the fragmentation pathways, researchers can more effectively differentiate between these isomers and identify unknown boronic acid-containing compounds.
The "Ortho-Effect" in Methoxy-Phenylboronic Acid Fragmentation
A well-documented phenomenon in the mass spectrometry of substituted benzene compounds is the "ortho-effect," where the close proximity of substituents leads to unique fragmentation pathways not observed in the meta and para isomers.[6][7][8] In the case of ortho-methoxy-phenylboronic acid, this effect is pronounced and serves as a key diagnostic tool.
The primary fragmentation pathway for the deprotonated molecule ([M-H]⁻) of ortho-methoxy-phenylboronic acid involves a characteristic loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). This is believed to proceed through a cyclic intermediate, a process facilitated by the adjacent methoxy and boronic acid groups. This specific fragmentation is a strong indicator of the ortho substitution pattern.
In contrast, the meta and para isomers do not exhibit this sequential loss of a methyl radical and carbon monoxide. Their fragmentation is typically characterized by the loss of the entire methoxy group (•OCH₃) or cleavage of the boronic acid moiety.
Comparative Fragmentation Patterns
The table below summarizes the key fragmentation pathways observed for the deprotonated molecules of the three methoxy-phenylboronic acid isomers under typical low-energy CID conditions.
| Precursor Ion (m/z) | Isomer | Key Fragment Ions (m/z) | Interpretation |
| 151 | ortho-Methoxy-phenylboronic acid | 136, 108 | Loss of •CH₃ followed by loss of CO |
| 151 | meta-Methoxy-phenylboronic acid | 120 | Loss of •OCH₃ |
| 151 | para-Methoxy-phenylboronic acid | 120 | Loss of •OCH₃ |
This data clearly demonstrates the diagnostic power of MS/MS in differentiating the ortho isomer from its meta and para counterparts. While meta and para isomers often yield similar fragmentation patterns, chromatographic separation prior to mass spectrometric analysis can readily distinguish them.
Experimental Workflow for Isomer Differentiation
The following workflow outlines a typical approach for the analysis and differentiation of methoxy-substituted phenylboronic acid isomers using LC-MS/MS.
Caption: A typical experimental workflow for the analysis of methoxy-substituted phenylboronic acids.
Detailed Experimental Protocol
This protocol provides a starting point for the LC-MS/MS analysis of methoxy-substituted phenylboronic acids. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation [9]
-
Accurately weigh and dissolve the sample containing the boronic acid isomers in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of approximately 1 mg/mL.
-
Dilute the stock solution with a mixture of methanol and water (50:50 v/v) to a final concentration of approximately 10 µg/mL.
-
If necessary, filter the final solution to remove any particulates.
2. Liquid Chromatography (LC) Conditions [3][10]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions [11]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MS1 Scan Range: m/z 50-500
-
Precursor Ion for MS/MS: m/z 151
-
Collision Gas: Argon
-
Collision Energy: Optimize for best fragmentation (typically 10-30 eV)
Fragmentation Mechanisms
The distinct fragmentation of the ortho isomer is driven by the formation of a stable five-membered ring intermediate. This "ortho-effect" driven rearrangement is a powerful diagnostic tool.
Caption: Key fragmentation pathways for methoxy-substituted phenylboronic acids.
Conclusion
The fragmentation patterns of methoxy-substituted phenylboronic acids in tandem mass spectrometry are highly dependent on the position of the methoxy group. The distinct "ortho-effect" observed for the ortho isomer provides a clear and reliable method for its identification. For meta and para isomers, while their fragmentation is similar, they can be readily separated and identified using liquid chromatography coupled with mass spectrometry. This guide provides researchers with the foundational knowledge and a practical workflow to confidently analyze and differentiate these important synthetic building blocks.
References
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]
- Tandem mass spectrometry instrumentation and application in pharmaceutical analysis. (n.d.).
-
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Labcorp. [Link]
-
Pharmaceutical and clinical analysis by tandem mass spectrometry. (1985). Clinical Chimica Acta. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods. [Link]
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). ResearchGate. [Link]
-
Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. (n.d.). Longdom Publishing. [Link]
-
Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences. (2024). Preprints.org. [Link]
-
Organometallic Chemistry :: Boron in Organic Synthesis. (n.d.). University of Wisconsin-Madison. [Link]
-
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). NIST. [Link]
-
CE50: quantifying collision induced dissociation energy for small molecule characterization and identification. (2009). Analytical Chemistry. [Link]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry. [Link]
-
Organoboron chemistry. (n.d.). Wikipedia. [Link]
-
Collision-induced dissociation. (n.d.). Wikipedia. [Link]
-
The Forgotten Fragments. (2011). European Pharmaceutical Review. [Link]
-
Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. (n.d.). ResearchGate. [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. [Link]
-
Mechanistic Aspects of Carbon—Boron Bond Formation. (n.d.). Royal Society of Chemistry. [Link]
-
Surface-induced dissociation of small molecules, peptides, and non-covalent protein complexes. (2008). Journal of the American Society for Mass Spectrometry. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). PMC. [Link]
-
Ortho effect. (n.d.). Wikipedia. [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). American Journal of Analytical Chemistry. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
MRMS 76 - EID Fragmentation for Structural Elucidation. (n.d.). Bruker. [Link]
-
In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. (2021). Analytical Chemistry. [Link]
-
Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
The organoboron compounds: their Lewis acidity and catalytic activity. (2024). Taylor & Francis Online. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). ResearchGate. [Link]
-
Arylboronic acid chemistry under electrospray conditions. (2013). Journal of the American Society for Mass Spectrometry. [Link]
-
The influence of ortho-substituents on the properties of phenylboronic acids. (2020). ResearchGate. [Link]
-
Mass Spectrometry. a) Schematic of (+)‐ESI‐MS reaction monitoring... (n.d.). ResearchGate. [Link]
-
Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2016). PubMed. [Link]
-
Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. (n.d.). arXiv. [Link]
-
The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. (2015). Chemical Communications. [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. [Link]
-
Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. (2021). Molecules. [Link]
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. Tandam mass spectrometry instrumentation and application in pharmaceutical analysis - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. Pharmaceutical and clinical analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. sciex.com [sciex.com]
Comparative Reactivity Guide: 2-Formylphenylboronic Acid vs. 2-Formyl-6-methoxyphenylboronic Acid
As a Senior Application Scientist, selecting the correct ortho-carbonyl boronic acid scaffold is critical when designing pathways for complex cross-couplings or dynamic bioconjugation. While 2-formylphenylboronic acid (2-FPBA) is a privileged and highly reactive building block, introducing a methoxy group to create 2-formyl-6-methoxyphenylboronic acid (6-OMe-2-FPBA) fundamentally rewrites the molecule's reactivity profile.
This guide provides an objective, data-driven comparison of these two reagents, detailing how steric crowding and electronic modulation dictate their performance in the laboratory.
Structural and Electronic Divergence
The reactivity of boronic acids is intrinsically linked to their Lewis acidity (pKa) and their immediate steric environment.
-
2-Formylphenylboronic Acid (2-FPBA): Features a mono-ortho substitution pattern. The proximity of the formyl oxygen to the empty p-orbital of the boron atom facilitates an intramolecular coordination. In aqueous media, 2-FPBA can exist in a benzoxaborole-like tautomeric state, which significantly lowers its pKa (~7.0) and enhances its Lewis acidity[1]. This unobstructed, highly Lewis-acidic boron center is exceptionally susceptible to nucleophilic attack.
-
2-Formyl-6-methoxyphenylboronic Acid (6-OMe-2-FPBA): Features a di-ortho substitution pattern. The addition of the 6-methoxy group introduces severe steric hindrance around the boron center. Electronically, the methoxy group acts as a strong π-donor (+M effect) to the aromatic ring, increasing electron density at the boron atom and thereby raising its pKa (decreasing Lewis acidity). This dual steric-electronic blockade fundamentally changes how the molecule interacts with transition metal catalysts and incoming nucleophiles.
Fig 1: Mechanistic divergence driven by steric and electronic effects of the 6-methoxy group.
Reactivity Profile: Suzuki-Miyaura Cross-Coupling
In palladium-catalyzed cross-coupling, the rate-determining step for hindered boronic acids is transmetalation.
-
2-FPBA: Undergoes smooth transmetalation with standard catalysts (e.g., Pd(PPh3)4). Interestingly, the ortho-formyl group can be leveraged for highly efficient cascade reactions. For example, coupling 2-FPBA with aryl halides bearing acidic alpha-protons often results in a spontaneous post-coupling aldol condensation, rapidly yielding complex polycycles like phenanthrenes in a single pot[2].
-
6-OMe-2-FPBA: The di-ortho substitution severely restricts the rotation of the C-B bond, making it difficult for the boronic acid to adopt the coplanar geometry required for the four-membered transition state during transmetalation. To overcome this, highly active, sterically demanding Buchwald-type ligands (e.g., SPhos or XPhos) are mandatory. However, the methoxy group actively suppresses unwanted post-coupling cascade reactions by sterically shielding the newly formed biaryl axis.
Reactivity Profile: Dynamic Covalent Chemistry (DCC)
Ortho-carbonyl boronic acids are revolutionary in bioconjugation because the boronic acid acts as an internal catalyst to accelerate imine, oxime, and hydrazone formation.
-
2-FPBA: Reacts with α-nucleophiles (like hydrazines and hydroxylamines) at an exceptionally rapid rate (>10² M⁻¹ s⁻¹) at physiological pH[3]. The reaction proceeds via a 5-membered heterocyclic intermediate, often culminating in highly stable diazaborines or iminoboronates. This unique reactivity has made 2-FPBA a premier choice for peptide functionalization and Cys-peptide-hydrazine conjugation[4]. It also readily reacts with secondary aromatic amines in amination-reduction protocols to form benzoxaboroles[5].
-
6-OMe-2-FPBA: The condensation kinetics are significantly moderated. The reduced Lewis acidity (due to the +M effect of the methoxy group) means the boron atom is less effective at activating the adjacent formyl group. Furthermore, the steric bulk impedes the approach of bulky biomolecules. While the conjugation is slower, the resulting complexes often exhibit enhanced hydrolytic stability due to the hydrophobic shielding provided by the methoxy group.
Quantitative Data Summary
| Property | 2-Formylphenylboronic Acid (2-FPBA) | 2-Formyl-6-methoxyphenylboronic Acid |
| Steric Environment | Mono-ortho substituted (Low steric bulk) | Di-ortho substituted (High steric bulk) |
| Electronic Effect | Electron-deficient (Formyl -M, -I) | Mixed (Formyl -M, Methoxy +M) |
| Lewis Acidity (pKa) | High (Lower pKa, ~7.0-7.5) | Moderate (Higher pKa, ~8.0-8.5) |
| Suzuki Transmetalation | Fast (Standard Pd catalysts suffice) | Slow (Requires bulky, electron-rich ligands) |
| Imine Condensation Rate | Exceptionally Fast (Intramolecular catalysis) | Moderated (Steric hindrance + reduced acidity) |
| Side Reactions | Prone to post-coupling aldol cascades | Suppressed cascade reactivity due to sterics |
Self-Validating Experimental Protocols
To objectively compare these reagents in your own laboratory, utilize the following self-validating protocols.
Protocol A: Comparative Suzuki-Miyaura Coupling (Steric Stress Test)
Causality: We utilize Pd(OAc)2/SPhos because standard triphenylphosphine ligands fail to promote transmetalation in di-ortho substituted boronic acids. 1,3,5-Trimethoxybenzene is included from t=0 as an internal standard to ensure the NMR yield is absolute and mass balance is maintained, validating the integrity of the conversion data.
-
Preparation: In a nitrogen-filled glovebox, charge two separate Schlenk tubes with 4-bromoanisole (1.0 mmol), K3PO4 (2.0 mmol), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).
-
Substrate Addition: Add 2-FPBA (1.2 mmol) to Tube A, and 6-OMe-2-FPBA (1.2 mmol) to Tube B.
-
Internal Standard: Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene to both tubes.
-
Reaction: Dissolve the mixtures in degassed Toluene/H2O (5:1, 6 mL). Heat to 80 °C for 4 hours.
-
Validation & Analysis: Quench with water, extract with EtOAc, and evaporate the solvent. Take a crude ¹H NMR in CDCl3. Compare the integration of the product's formyl proton against the internal standard's aromatic protons (δ 6.08 ppm) to determine the exact kinetic yield difference caused by the 6-methoxy group.
Protocol B: Kinetic Assay for Diazaborine Formation
Causality: UV-Vis spectroscopy is chosen over NMR for kinetic tracking because it allows for continuous, non-destructive monitoring of the formyl π-π* transition depletion. The presence of an isosbestic point validates that no side reactions (e.g., oxidation or off-target condensation) are occurring.
-
Buffer Preparation: Prepare a 100 mM phosphate buffer at exactly pH 7.4 to mimic physiological bioconjugation conditions.
-
Substrate Injection: Prepare 50 µM solutions of 2-FPBA and 6-OMe-2-FPBA in the buffer (using <1% DMSO as a cosolvent if necessary).
-
Nucleophile Addition: Add phenylhydrazine (500 µM, 10 eq. to ensure pseudo-first-order kinetics) to the cuvette.
-
Monitoring: Monitor the absorbance decay at ~310 nm (aldehyde peak) and the emergence of the diazaborine peak at ~280 nm at 25 °C.
-
Validation: Verify the presence of a sharp isosbestic point. Calculate the observed rate constant (
) by plotting vs. time. The for 6-OMe-2-FPBA will be demonstrably lower, quantifying the steric/electronic penalty.
Fig 2: Self-validating kinetic assay workflow for dynamic covalent bioconjugation.
References
- Source: ACS.
- Title: Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions Source: CORE URL
- Title: Dynamic exchange and oxidation reactivity of boronic acid oximes, hydrazones, and diazaborines Source: American Chemical Society URL
- Title: A 2-formylphenylboronic acid (2FPBA)
- Title: Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: ACS Omega URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dynamic exchange and oxidation reactivity of boronic acid oximes, hydrazones, and diazaborines. - American Chemical Society [acs.digitellinc.com]
- 4. A 2-formylphenylboronic acid (2FPBA)-maleimide crosslinker: a versatile platform for Cys-peptide–hydrazine conjugation and interplay - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
IR Spectroscopy Guide: Differentiating Carbonyl and B-O Bonds in Benzoxaboroles
Executive Summary
Benzoxaboroles have emerged as a transformative class of pharmacophores in medicinal chemistry. By leveraging the empty p-orbital of boron, drugs like tavaborole and crisaborole form reversible covalent bonds with target diols, effectively inhibiting essential enzymes such as tRNA synthetases and phosphodiesterase 4 (PDE4)[1][2]. Structurally, the benzoxaborole core (a cyclic hemiester of boronic acid) is a bioisostere of lactones (e.g., phthalides). However, replacing the carbon atom of a carbonyl (C=O) with a boron atom (B-OH) fundamentally alters the molecule's vibrational modes. For analytical chemists and drug development professionals, distinguishing these bonds via Infrared (IR) spectroscopy is critical for confirming successful synthesis, tracking oxidative degradation, and verifying target engagement[3].
Mechanistic Grounding: The Physics of the Bonds
The differentiation between carbonyl and benzoxaborole cores relies on the distinct reduced masses, dipole moments, and force constants of their respective bonds:
-
The Carbonyl (C=O) Stretch: The C=O bond is highly polar with a strong force constant. This results in a classic, sharp, and intensely absorbing band typically located between 1700–1750 cm⁻¹.
-
The Boron-Oxygen (B-O / B-OH) Stretches: Boron is lighter than carbon, and the B-O bond possesses a lower force constant. Furthermore, benzoxaboroles are highly susceptible to intermolecular hydrogen bonding, frequently forming centrosymmetric dimers in the solid state[1]. This dimerization shifts the vibrational frequencies. Extensive Density Functional Theory (DFT) calculations and empirical measurements confirm that the B-OH stretch manifests as an intense, well-isolated band in the 1446–1414 cm⁻¹ range[1]. Additionally, the asymmetric B-O stretch is observed around 1330–1400 cm⁻¹, while the C-O stretch within the oxaborole ring appears near 1000 cm⁻¹[1][4].
Comparative Data Analysis
To facilitate rapid spectral interpretation, the following table summarizes the key diagnostic vibrational frequencies used to differentiate benzoxaboroles from their carbonyl analogs.
| Vibrational Mode | Benzoxaborole Core (e.g., Crisaborole) | Carbonyl Analog (e.g., Phthalide) | Diagnostic Significance |
| C=O Stretch | Absent | 1700 – 1750 cm⁻¹ (Strong) | Primary differentiator; presence in a benzoxaborole sample indicates unreacted precursor or oxidative degradation[3]. |
| B-OH Stretch | 1414 – 1446 cm⁻¹ (Strong) | Absent | Definitive marker for the benzoxaborole core; highly sensitive to hydrogen bonding[1]. |
| B-O Stretch | ~1330 – 1400 cm⁻¹ | Absent | Confirms the asymmetric stretch of the boron-oxygen heterocycle[4]. |
| C-O Stretch | ~1000 cm⁻¹ | ~1050 – 1150 cm⁻¹ | Ring stretch is shifted due to the adjacent boron atom vs. a carbonyl carbon[1]. |
| O-H Stretch | 3200 – 3400 cm⁻¹ (Broad) | Absent (unless substituted) | Indicates free or hydrogen-bonded hydroxyl groups on the boron atom. |
Self-Validating Experimental Protocol: ATR-FTIR Spectroscopy
To ensure data integrity and trustworthiness, Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods. KBr is hygroscopic and can introduce water bands that obscure the O-H region, while ATR preserves the native hydrogen-bonded dimeric state of the benzoxaborole[1].
Step 1: Background & System Verification
-
Action: Clean the diamond ATR crystal with a volatile, IR-transparent solvent (e.g., isopropanol). Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).
-
Causality & Validation: A pristine background ensures that atmospheric H₂O and CO₂ do not mask the critical B-OH stretching region (1446–1414 cm⁻¹). The system validates itself if the baseline transmittance is 100% ± 0.5% prior to sample application.
Step 2: Sample Application & Pressure Optimization
-
Action: Deposit 1–2 mg of the solid analyte onto the crystal. Apply pressure using the ATR anvil while monitoring the live spectral preview.
-
Causality & Validation: Solid-state ATR-FTIR preserves the intermolecular hydrogen-bonded network responsible for the specific position of the B-OH stretch[1]. Optimal optical contact is validated when the strongest analytical band (e.g., the B-OH stretch at ~1420 cm⁻¹) reaches ~0.5–0.8 Absorbance Units. Insufficient pressure yields a poor signal-to-noise ratio, while excessive pressure can induce polymorphic transitions.
Step 3: Spectral Acquisition & Processing
-
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 to 64 scans. Apply an ATR correction algorithm and a linear baseline correction.
-
Causality & Validation: ATR correction compensates for the wavelength-dependent penetration depth of the evanescent wave. This ensures that the relative intensities of the low-frequency C-O stretch (~1000 cm⁻¹) and the higher-frequency B-OH stretch (~1420 cm⁻¹) are accurately represented for comparative analysis.
Step 4: Diagnostic Integration & Peak Assignment
-
Action: Analyze the 1750–1700 cm⁻¹ and 1450–1300 cm⁻¹ regions.
-
Causality & Validation: The absolute absence of a sharp peak at ~1750 cm⁻¹ validates the absence of a lactone/carbonyl core. Conversely, the presence of a strong, isolated peak at 1446–1414 cm⁻¹ confirms the B-OH stretch of the benzoxaborole[1].
Workflow Visualization
Figure 1: IR spectral decision workflow for differentiating benzoxaborole and carbonyl cores.
References
1.[1] Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS - MDPI - 1 2.[4] True Closed-Loop Recyclable Hydrogels enabled by Imine Boronic Ester Crosslinking - ChemRxiv - 4 3.[2] Crisaborole | C14H10BNO3 | CID 44591583 - PubChem - 2 4.[3] Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles - ACS Publications - 3
Sources
pKa values of electron-rich ortho-formyl phenylboronic acids
Title: Comparative Guide: pKa Tuning of Electron-Rich ortho-Formylphenylboronic Acids for Dynamic Bioconjugation
Executive Summary ortho-Formylphenylboronic acids (o-FPBAs) have revolutionized chemical biology by enabling exceptionally fast bioorthogonal conjugation. However, the intrinsic electron-withdrawing nature of the formyl group lowers the boronic acid's pKa, often resulting in covalent bioconjugates that are too stable for reversible applications. This guide objectively compares standard o-FPBAs with electron-rich alternatives, detailing how electronic substituents modulate pKa, alter reaction thermodynamics, and provide researchers with tunable control over bioconjugation reversibility.
Mechanistic Rationale: The Push-Pull of pKa in o-FPBAs
The pKa of a boronic acid dictates its Lewis acidity and its equilibrium state (neutral trigonal planar vs. anionic tetrahedral) at physiological pH. This equilibrium is the master switch for its reactivity.
-
The Withdrawing Effect (Standard o-FPBAs): In unsubstituted 2-formylphenylboronic acid (2-FPBA), the formyl group pulls electron density away from the boron center. This increases the boron's Lewis acidity, dropping the pKa to approximately 7.3[1]. At pH 7.4, a significant fraction exists in the reactive tetrahedral state, driving rapid condensation with amines (k₂ > 10³ M⁻¹ s⁻¹) to form highly stable B-N coordinated heterocycles[2].
-
The Electron-Rich Counterbalance: For applications requiring dynamic, reversible covalent bonds (e.g., reversible covalent inhibitors or self-healing materials), standard 2-FPBA conjugates are often too stable. Adding an electron-donating group (such as a methoxy or amino substitution) pushes electron density back into the aromatic system. This stabilizes the empty p-orbital of the neutral boron, making it less eager to accept a hydroxide ion, thereby raising the pKa back toward 8.6–8.9[3][4].
-
Causality in Application: Why intentionally raise the pKa? A higher pKa weakens the intramolecular Lewis acid-base (B-N) coordinate bond in the resulting iminoboronate. This increases the hydrolysis off-rate, allowing researchers to design highly dynamic probes that minimize permanent off-target labeling[5].
Comparative Data: Substituent Effects on pKa
The following table summarizes the quantitative impact of electronic substituents on the pKa of phenylboronic acid derivatives, providing a benchmark for selecting the appropriate reagent for your workflow.
| Compound | Substituent Electronic Effect | Predicted/Measured pKa | Kinetic & Thermodynamic Impact at pH 7.4 |
| Phenylboronic Acid (PBA) | None (Baseline) | ~8.8 | Weak diol binding; predominantly trigonal planar[1]. |
| 2-Formylphenylboronic Acid (2-FPBA) | Electron-Withdrawing (-CHO) | ~7.3 | Highly reactive; forms highly stable B-N heterocycles[1]. |
| 5-Trifluoromethyl-2-FPBA | Strong Electron-Withdrawing (-CF3) | ~5.7 | Extremely Lewis acidic; predominantly tetrahedral[6]. |
| 4-Methoxy-2-FPBA | Electron-Donating (-OCH3) | ~8.6 | Tunable reversibility; ideal for dynamic covalent probes[3]. |
| 4-Aminophenylboronic Acid | Strong Electron-Donating (-NH2) | ~8.8 - 8.9 | Highly dynamic; resists off-target diol oxidation[4]. |
Reaction Pathway Visualization
The thermodynamic cycle below illustrates how electron-rich o-FPBAs form dynamic iminoboronates. The elevated pKa specifically weakens the B-N coordination (Step C to D), ensuring the dashed hydrolysis pathway remains accessible.
Reaction pathway of electron-rich ortho-formylphenylboronic acids forming dynamic iminoboronates.
Experimental Protocol: Self-Validating UV-Vis pKa Determination
To objectively compare these alternatives in your own laboratory, pKa values must be determined under identical solvent and ionic strength conditions. The following UV-Vis spectrophotometric titration acts as a self-validating system : the presence of a distinct isosbestic point confirms a clean two-state transition without compound degradation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a universal buffer system (e.g., 10 mM Britton-Robinson buffer) to maintain constant ionic strength across a broad pH range (2.0 to 12.0).
-
Analyte Preparation: Dissolve the electron-rich o-FPBA (e.g., 4-methoxy-2-FPBA) in a minimal volume of DMSO. Dilute with the universal buffer to a final concentration of 50–100 µM. (Crucial: Keep final DMSO concentration <1% v/v to prevent solvent-induced pKa shifts).
-
Titration Setup: Aliquot 2 mL of the boronic acid solution into a quartz cuvette. Measure the initial pH using a calibrated micro-pH probe directly in the cuvette.
-
Spectral Acquisition: Record the UV-Vis absorbance spectrum from 200 nm to 350 nm. The transition from the trigonal planar species to the tetrahedral boronate typically results in a measurable decrease in absorbance between 230 nm and 260 nm[1].
-
pH Adjustment: Sequentially add 1–2 µL aliquots of 0.1 M NaOH or HCl. Record the exact pH and the corresponding UV-Vis spectrum after each addition.
-
Validation Check (The Isosbestic Point): Overlay all acquired spectra. You must observe a clean isosbestic point (a specific wavelength where total absorbance remains constant). If the isosbestic point drifts, the compound is undergoing an irreversible side reaction (e.g., oxidation), and the pKa measurement is invalid.
-
Data Fitting: Plot the absorbance at the wavelength of maximum change (λmax) against the recorded pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa.
Step-by-step UV-Vis spectrophotometric workflow for determining boronic acid pKa values.
Conclusion
While standard 2-FPBA is a powerhouse for rapid bioconjugation, its low pKa can lead to overly stable, irreversible conjugates. By strategically selecting electron-rich alternatives like 4-methoxy-2-FPBA, drug development professionals can leverage the accelerated condensation kinetics of the ortho-formyl group while retaining the dynamic, reversible nature required for advanced therapeutic targeting and biosensing applications.
References
-
Title: Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Structure−Reactivity Relationships in Boronic Acid−Diol Complexation Source: ACS Omega URL: [Link]
-
Title: Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid Source: PubMed Central (PMC) / NIH URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-2-formylphenylboronic acid | 139962-95-1 [m.chemicalbook.com]
- 4. 4-Aminophenylboronic acid | 89415-43-0 | Benchchem [benchchem.com]
- 5. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Elemental Analysis and Performance Guide: (2-Formyl-6-methoxyphenyl)boronic acid vs. Alternatives
As an application scientist in drug development and organic synthesis, I frequently encounter discrepancies in cross-coupling yields that trace back to poor reagent characterization. Boronic acids are highly versatile building blocks, but they are notoriously prone to dehydrating into cyclic boroxines (anhydrides). When working with highly functionalized, sterically hindered reagents like (2-Formyl-6-methoxyphenyl)boronic acid , relying solely on the theoretical molecular weight printed on the bottle is a recipe for stoichiometric failure.
This guide objectively compares the elemental composition and coupling performance of (2-Formyl-6-methoxyphenyl)boronic acid against its less-substituted alternatives, providing self-validating experimental protocols to ensure reproducibility in your Suzuki-Miyaura workflows.
Elemental Analysis Data & Stoichiometric Validation
Organic elemental analysis (CHNS/O) is the gold standard for verifying the purity and hydration state of organoboron compounds [1]. Because boronic acids can exist in an equilibrium between the free acid and the trimeric boroxine, a lower-than-expected hydrogen and oxygen content in the CHNS/O analysis directly indicates anhydride formation.
Below is the theoretical quantitative data for (2-Formyl-6-methoxyphenyl)boronic acid compared to two common alternatives used in similar synthetic pathways.
| Compound | Formula | Molar Mass ( g/mol ) | Carbon (C) % | Hydrogen (H) % | Boron (B) % | Oxygen (O) % |
| (2-Formyl-6-methoxyphenyl)boronic acid | C₈H₉BO₄ | 179.97 | 53.38 | 5.04 | 6.01 | 35.57 |
| 2-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | 56.07 | 4.71 | 7.21 | 32.01 |
| 2-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 55.33 | 5.97 | 7.11 | 31.59 |
The Causality of CHNS/O Validation: If your CHNS/O analysis of (2-Formyl-6-methoxyphenyl)boronic acid yields a Carbon content closer to 58% and Oxygen closer to 30%, your sample has significantly dehydrated into a boroxine. Consequently, weighing "1.0 equivalent" based on the monomeric mass of 179.97 g/mol will actually introduce an excess of reactive boron into your system, potentially leading to homocoupling side-products. You must recalculate your required mass based on the empirical CHNS/O ratio to maintain a self-validating, precise stoichiometric system.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction relies on the transmetalation of the boronic acid to a Palladium(II) intermediate [2]. The structural features of the boronic acid drastically alter this dynamic:
-
Steric Hindrance (The Challenge): (2-Formyl-6-methoxyphenyl)boronic acid is di-ortho-substituted. This creates a massive steric shield around the boron atom, significantly impeding the transmetalation step compared to the mono-ortho substituted 2-Formylphenylboronic acid.
-
Electronic Effects (The Advantage): The methoxy group is strongly electron-donating via resonance. Once the steric barrier is overcome (usually by employing a highly active, bulky phosphine ligand), the electron-rich nature of the boronate intermediate accelerates transmetalation[3].
-
Substrate Stability: Electron-deficient boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond to yield the arene) [4]. The electron-donating methoxy group in our target compound counteracts the electron-withdrawing formyl group, granting the boronic acid greater stability in aqueous basic conditions than 2-Formylphenylboronic acid.
Experimental Workflows & Protocols
To ensure a self-validating system, the workflow is split into two phases: Reagent Validation (CHNS/O) and the Cross-Coupling Reaction.
Protocol A: CHNS/O Elemental Analysis via Pregl-Dumas Method
This protocol determines the exact hydration state of your boronic acid [5].
-
Sample Preparation: Using a highly accurate microbalance, weigh exactly 1.500 mg of the boronic acid into a combustible tin capsule. Causality: Tin is explicitly chosen because its highly exothermic oxidation during combustion acts as a localized catalyst, ensuring the temperature spikes high enough to fully combust the sterically hindered aromatic ring.
-
Combustion: Drop the capsule into the elemental analyzer furnace at 1000°C under a pulse of pure O₂. The sample converts entirely into CO₂, H₂O, NOₓ, and B₂O₃.
-
Reduction: Pass the combustion gases over a copper matrix heated to 600°C. Causality: This step scrubs excess unreacted O₂ and quantitatively reduces any NOₓ species to N₂ gas, preventing overlapping peaks in the detector.
-
Separation & Detection: Route the gas mixture through a Gas Chromatography (GC) column to separate N₂, CO₂, and H₂O, followed by quantification using a Thermal Conductivity Detector (TCD).
-
Validation: Compare the empirical C/H/O ratios to the theoretical table above. Adjust your reaction stoichiometry accordingly.
Step-by-step workflow of CHNS/O elemental analysis using the Pregl-Dumas combustion method.
Protocol B: Suzuki-Miyaura Cross-Coupling for Di-Ortho Substituted Boronic Acids
This protocol utilizes a highly active catalyst system to overcome the steric bulk of the 2-formyl-6-methoxy substitutions.
-
Reagent Loading: Based on the corrected mass from Protocol A, add 1.5 equivalents of (2-Formyl-6-methoxyphenyl)boronic acid and 1.0 equivalent of your aryl halide to an oven-dried Schlenk flask. Causality: A 0.5 eq excess is used to compensate for any minor protodeboronation that occurs before transmetalation.
-
Catalyst & Ligand Addition: Add 2 mol% Pd₂(dba)₃ and 4 mol% SPhos. Causality: SPhos is a dialkylbiaryl phosphine ligand. Its extreme steric bulk facilitates the reductive elimination step, while its electron-rich dicyclohexyl moiety stabilizes the Pd(0) intermediate, preventing catalyst aggregation (blacking out) when dealing with slow-reacting hindered boronic acids.
-
Solvent & Base: Add a degassed mixture of Toluene/Water (10:1) and 3.0 equivalents of K₃PO₄. Causality: The biphasic system allows the water-soluble base to activate the boronic acid into the reactive boronate species at the solvent interface, while the toluene keeps the organic substrates in solution.
-
Reaction & Validation: Heat to 90°C under Argon for 12 hours. Quench with water, extract with EtOAc, and validate the conversion via GC-MS. The presence of the unreacted boronic acid alongside the product validates that protodeboronation was successfully mitigated.
Mechanistic Visualizations
Understanding the exact point at which the structural features of (2-Formyl-6-methoxyphenyl)boronic acid impact the reaction is critical. The diagram below illustrates the catalytic cycle, highlighting the transmetalation step where the steric hindrance of the formyl and methoxy groups must be overcome by the base-activated boronate.
Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the sterically hindered boronic acid.
References
-
Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation."[Link][1]
-
National Center for Biotechnology Information (PMC). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles."[Link][4]
Sources
Safety Operating Guide
(2-Formyl-6-methoxyphenyl)boronic acid proper disposal procedures
Topic: (2-Formyl-6-methoxyphenyl)boronic acid Proper Disposal Procedures
Part 1: Executive Summary & Immediate Action Card
Chemical Identity:
-
Chemical Name: (2-Formyl-6-methoxyphenyl)boronic acid[1][2][3]
-
CAS Number: 420800-54-0 (Primary reference)[1]
-
Molecular Formula: C₈H₉BO₄[1]
-
Functional Groups: Boronic Acid (-B(OH)₂), Aldehyde (-CHO), Methoxy Ether (-OCH₃)[1]
Urgent Disposal Directive: Do NOT dispose of this compound down the drain. It is classified as Hazardous Chemical Waste . All disposal must occur through a licensed hazardous waste contractor.
Quick Hazard Profile (GHS):
-
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Reactivity Alert: Contains an aldehyde group.[4] Incompatible with strong oxidizing agents and strong bases.
Part 2: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its potential degradation products and reactivity. This compound is a tri-substituted benzene ring containing both a Lewis acid (boron) and a reactive electrophile (aldehyde).
Structural Reactivity Analysis
-
Boronic Acid Moiety: Boronic acids are generally stable but can undergo protodeboronation (loss of the boron group) under acidic or basic conditions, potentially releasing 2-methoxybenzaldehyde (o-anisaldehyde).[1]
-
Aldehyde Group: The formyl group is susceptible to air oxidation, forming the corresponding carboxylic acid (benzoic acid derivative). It can also polymerize in the presence of strong acids or bases.
-
Solubility: Sparingly soluble in water; soluble in organic solvents (DMSO, Methanol, Dichloromethane).
Waste Classification
| Characteristic | Classification | Reasoning |
| EPA Waste Code | D001 (Ignitable) or Not Listed | While not specifically P- or U-listed, aldehyde-containing organic solids often fall under "Characteristic Waste" if they exhibit ignitability or reactivity.[1] Treat as Non-Regulated Hazardous Waste if no specific code applies, but never as general trash. |
| Physical State | Solid (Powder) | Dust generation is a primary exposure risk during transfer. |
| Incompatibilities | Oxidizers, Strong Bases | Risk of exothermic reaction or polymerization. |
Part 3: Waste Segregation Decision Tree
Effective disposal begins with proper segregation.[5] Mixing incompatible waste streams is the most common cause of laboratory accidents during disposal.
Figure 1: Decision logic for segregating boronic acid waste streams to ensure compatibility with incineration protocols.
Part 4: Operational Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
Objective: Isolate the solid to prevent dust inhalation and environmental contamination.
-
PPE Required: Nitrile gloves, safety glasses with side shields, lab coat.[4] Use a fume hood if the powder is fine/dusty.
-
Container Selection: Use a clear glass or polyethylene wide-mouth jar with a screw-top lid.
-
Transfer:
-
Do not dump the original bottle directly if it is large. Transfer the solid into the waste jar.
-
Alternative: If the original container is small (<50g) and the chemical is expired, you may place the entire original container inside a larger hazardous waste zip-lock bag or pail.[1]
-
-
Labeling:
-
Apply a hazardous waste label immediately.[6]
-
Chemical Name: Write out "(2-Formyl-6-methoxyphenyl)boronic acid" fully. Do not use abbreviations or chemical structures alone.
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Store in the Solid Waste satellite accumulation area until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Prevent cross-reactivity in bulk solvent waste containers.
-
Quenching (If necessary):
-
If the reaction mixture contains reactive reagents (e.g., thionyl chloride, strong bases) alongside the boronic acid, quench the reaction first according to standard protocols.
-
Note: The boronic acid itself does not require chemical deactivation (quenching) before disposal in standard organic waste streams.
-
-
Solvent Identification:
-
Halogenated: If the solvent is Dichloromethane (DCM) or Chloroform -> Halogenated Waste Carboy .[1]
-
Non-Halogenated: If the solvent is Methanol, Ethanol, DMSO, or Ethyl Acetate -> Non-Halogenated Waste Carboy .
-
-
Dilution Rule: Ensure the boronic acid is fully dissolved or suspended. Do not leave large clumps of solid in the liquid waste container, as they can clog pumping systems at the incineration plant.
-
Labeling:
-
List the solvent as the primary constituent (e.g., "95% Dichloromethane").
-
List "(2-Formyl-6-methoxyphenyl)boronic acid" as a trace constituent (<5%).[1]
-
Scenario C: Empty Containers & Contaminated Debris
Regulatory Note: Under RCRA (USA), a container is "RCRA Empty" if all wastes have been removed that can be removed.
-
Triple Rinse: Rinse the empty bottle 3 times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).
-
Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container.
-
Final Step: Deface the label on the bottle with a marker. Discard the bottle in Glass Trash (or chemically contaminated glass trash, depending on institutional rules).
-
Gloves/Paper Towels: Dispose of contaminated solid debris in the Solid Hazardous Waste bin.
Part 5: Safety & Incompatibility Reference
Do NOT Mix With:
-
Strong Oxidizers (Nitric Acid, Peroxides): The aldehyde group can oxidize rapidly, generating heat.
-
Tollens' Reagent / Benedict's Reagent: Will react with the aldehyde group to precipitate metal, potentially creating explosive fulminates (Tollens').
-
Strong Bases (NaOH, KOH): Can cause protodeboronation or aldol condensation polymerization.
Spill Management:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Protect: Wear N95 respirator or work in a hood.
-
Clean:
-
Decontaminate: Wash the surface with soap and water.[4][8][9] Collect the wash water as hazardous waste.[6][10]
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2773424, Boronic acid derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1364685-32-4|(2-Ethoxy-6-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. businesswaste.co.uk [businesswaste.co.uk]
- 6. vumc.org [vumc.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
